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  • Product: Methyl 5-oxotetrahydrofuran-2-carboxylate
  • CAS: 3885-29-8

Core Science & Biosynthesis

Foundational

Technical Monograph: Methyl 5-oxo-2-tetrahydrofurancarboxylate

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary Methyl 5-oxo-2-tetrahydrofurancarboxylate (C₆H₈O₄) is a pivotal chiral...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

Methyl 5-oxo-2-tetrahydrofurancarboxylate (C₆H₈O₄) is a pivotal chiral building block in the synthesis of nucleoside analogues, modified sugars, and bioactive lactones. Structurally, it is the methyl ester of 5-oxo-2-tetrahydrofurancarboxylic acid, often derived from the "chiral pool" via Glutamic Acid. Its utility lies in its ability to transfer chirality from amino acids to heterocyclic scaffolds with high enantiomeric excess (ee), making it indispensable in the asymmetric synthesis of antiretroviral drugs and complex natural products like Amphidinolides.

This guide provides a definitive synonym ontology, a self-validating synthesis protocol based on the diazotization of L-glutamic acid, and a structural analysis of its stereochemical behavior.

Chemical Ontology & Synonym List

The nomenclature for this compound is often inconsistent across chemical vendors and literature, leading to confusion between the free acid, the ester, and various numbering systems. The table below consolidates these identities.

Table 1: Chemical Identity & Nomenclature Map
CategoryPrimary Identifier / SynonymNotes
Common Name Methyl 5-oxo-2-tetrahydrofurancarboxylate Preferred technical name.
IUPAC Name Methyl 5-oxotetrahydrofuran-2-carboxylateOfficial IUPAC designation.
Alternative IUPAC Methyl 5-oxooxolane-2-carboxylate"Oxolane" is the systematic name for THF.
Chemical Abstract 2-Furancarboxylic acid, tetrahydro-5-oxo-, methyl esterCAS Index Name format.[1]
Misnomers/Ambiguous Methyl

-carboxy-

-butyrolactone
Technically descriptive but non-standard.
Related Structure Methyl 2-hydroxyglutarate lactoneDescribes its metabolic derivation.
Table 2: Stereochemical Registry (CAS Numbers)
StereochemistryCAS NumberDescription
(S)-Enantiomer 21461-84-7 (Acid precursor)52075-14-6 (Methyl Ester)Derived from L-Glutamic Acid . The most common chiral synthon.
(R)-Enantiomer 53558-93-3 (Acid precursor)Derived from D-Glutamic Acid .
Racemic 3885-29-8 Used when chirality is not required.
Visualization: Synonym & Isomer Network

ChemicalOntology Core Methyl 5-oxo-2- tetrahydrofurancarboxylate S_Iso (S)-Enantiomer (from L-Glu) Core->S_Iso R_Iso (R)-Enantiomer (from D-Glu) Core->R_Iso Racemic Racemic Mixture Core->Racemic Syn1 Methyl 5-oxooxolane- 2-carboxylate Core->Syn1 IUPAC Syn2 2-Furancarboxylic acid, tetrahydro-5-oxo-, methyl ester Core->Syn2 CAS Index CAS_S CAS: 52075-14-6 S_Iso->CAS_S CAS_R CAS: (Check specific) R_Iso->CAS_R CAS_Rac CAS: 3885-29-8 Racemic->CAS_Rac

Figure 1: Ontology map distinguishing stereoisomers and nomenclature variations.

Structural Analysis & Stereochemistry

The utility of Methyl 5-oxo-2-tetrahydrofurancarboxylate in drug development is predicated on its chiral memory .

The "Retention" Mechanism

A critical aspect of synthesizing this molecule from Glutamic acid is the stereochemical outcome.

  • Reaction: Deamination of L-Glutamic acid (S-configuration) using Sodium Nitrite (

    
    ) and HCl.[1][2]
    
  • Outcome: The product is (S)-5-oxo-2-tetrahydrofurancarboxylic acid.[1][2]

  • Mechanism: Unlike a standard

    
     reaction which causes inversion, this reaction proceeds with retention of configuration . This occurs due to the neighboring group participation of the 
    
    
    
    -carboxylate group, which forms a transient
    
    
    -lactone (or tight ion pair) intermediate. This effectively causes a "double inversion" (Retention).

Key Insight: If your synthesis results in racemization, the reaction temperature was likely too high (>5°C during addition) or the diazonium intermediate was destabilized.

Synthesis Protocol: The "Self-Validating" Workflow

This protocol describes the synthesis of the (S)-enantiomer, starting from L-Glutamic acid. This is a two-stage process: (1) Formation of the Lactone Acid, and (2) Methyl Esterification.

Stage 1: Oxidative Deamination & Cyclization

Objective: Convert L-Glutamic Acid to (S)-5-oxo-2-tetrahydrofurancarboxylic acid.

  • Reagent Setup:

    • Dissolve L-Glutamic Acid (10.0 g, 68 mmol) in Water (20 mL) .

    • Prepare a solution of

      
       (7.0 g, 102 mmol)  in Water (20 mL) .
      
    • Prepare dilute HCl (10 mL conc. HCl in 40 mL water).

  • Reaction (Critical Control Point):

    • Cool the Glutamic acid solution to -5°C to 0°C (Ice/Salt bath).

    • Slowly add the

      
       solution and HCl simultaneously dropwise.
      
    • Validation: Ensure internal temp does not exceed 5°C to prevent side reactions (nitro-compound formation).

  • Workup:

    • Stir at Room Temperature (RT) for 12–18 hours.

    • Evaporate water under reduced pressure (<50°C) to obtain a residue.[1][2][3]

    • Extract residue with Ethyl Acetate (EtOAc) .[4] Filter off inorganic salts.

    • Dry organic layer over

      
       and concentrate.[2]
      
    • Yield Check: Expect a yellow oil/waxy solid (approx. 8.0 g, ~90% yield).

Stage 2: Methyl Esterification

Objective: Convert the acid to Methyl 5-oxo-2-tetrahydrofurancarboxylate.

  • Solvation: Dissolve the crude acid (8.0 g) in anhydrous Methanol (MeOH, 50 mL) .

  • Catalysis: Add a catalytic amount of Thionyl Chloride (

    
    , 0.5 mL)  or conc. 
    
    
    
    at 0°C.
    • Note:

      
       is preferred for generating anhydrous HCl in situ.
      
  • Reflux: Stir at RT for 4 hours or mild reflux for 1 hour.

  • Purification:

    • Concentrate in vacuo.[1][2]

    • Dissolve in EtOAc, wash with saturated

      
       (to remove unreacted acid).
      
    • Dry (

      
      ) and concentrate.[3]
      
    • Final Product: Colorless to pale yellow oil.

Visualization: Synthesis Pathway

Synthesis Start L-Glutamic Acid (S-Configuration) Reagents1 NaNO2 / HCl (-5°C) Start->Reagents1 Inter Diazonium Intermediate (Transient) Reagents1->Inter Cyclization Intramolecular Cyclization (Retention of Configuration) Inter->Cyclization -N2 Acid (S)-5-oxo-2-tetrahydro- furancarboxylic acid Cyclization->Acid Reagents2 MeOH / SOCl2 Acid->Reagents2 Final Methyl 5-oxo-2- tetrahydrofurancarboxylate Reagents2->Final

Figure 2: Step-by-step synthetic pathway preserving stereochemistry.

Applications in Drug Discovery

Researchers utilize this scaffold primarily for its ability to introduce the tetrahydrofuran (THF) ring—a pharmacophore found in various bioactive agents—with defined stereochemistry.

  • Nucleoside Analogues:

    • Used as a precursor for 2',3'-dideoxy-2',3'-didehydronucleosides (e.g., D4T analogues) which are potent HIV reverse transcriptase inhibitors.

  • Natural Product Synthesis:

    • Amphidinolides: The THF core of Amphidinolide N (a cytotoxic macrolide) can be constructed using this lactone as a starting template.

    • Monatin: Synthesis of the high-intensity sweetener Monatin involves this intermediate.

  • Peptidomimetics:

    • The ring acts as a constrained glutamate analogue, useful in probing glutamate receptors (iGluR/mGluR) with restricted conformational freedom.

Stability & Storage (Self-Validating Handling)

To ensure experimental integrity, adhere to these handling protocols:

  • Hydrolysis Risk: As a lactone-ester, the molecule is susceptible to ring-opening hydrolysis in basic media. Validation: Check pH of aqueous workups; keep < pH 8.

  • Storage: Store at 2–8°C under inert gas (

    
     or Ar).
    
  • QC Check:

    
     NMR (CDCl₃) should show a characteristic multiplet for the 
    
    
    
    -proton around
    
    
    4.8–5.0 ppm. A shift upfield suggests hydrolysis to the hydroxy-diacid.

References

  • Synthesis from Glutamic Acid

    • Title: General procedure for the synthesis of (S)-5-oxo-2-tetrahydrofuran carboxylic acid from L-glutamic acid.[1][2]

    • Source: ChemicalBook / Literature Compilation.[2][5]

    • URL:

  • Stereochemical Mechanism

    • Title: 5-Oxo-2-tetrahydrofurancarboxylic acid from glutamic acid (Mechanism Discussion).
    • Source: ScienceMadness / J. Chem. Educ. Ref 67, 173 (1990).

    • URL:

  • Applications in Natural Products

    • Title: The Tetrahydrofuran Motif in Polyketide Marine Drugs (Amphidinolide Synthesis).[6]

    • Source: Marine Drugs (MDPI), 2022.
    • URL:

  • Chemical Properties & Safety

    • Title: Methyl 5-oxotetrahydrofuran-2-carboxylate | CID 558879.[7]

    • Source: PubChem (NIH).
    • URL:

Sources

Exploratory

Technical Monograph: Methyl 5-Oxotetrahydrofuran-2-Carboxylate

(Methyl γ-Carboxy-γ-Butyrolactone)[1] Executive Summary & Chemical Identity[1][2][3][4] Methyl 5-oxotetrahydrofuran-2-carboxylate (often referred to colloquially as Methyl γ-carboxy-γ-butyrolactone) is a high-value chira...

Author: BenchChem Technical Support Team. Date: February 2026

(Methyl γ-Carboxy-γ-Butyrolactone)[1]

Executive Summary & Chemical Identity[1][2][3][4]

Methyl 5-oxotetrahydrofuran-2-carboxylate (often referred to colloquially as Methyl γ-carboxy-γ-butyrolactone) is a high-value chiral synthon derived primarily from the "chiral pool" of Glutamic Acid.[1] It serves as a critical scaffold in the synthesis of modified nucleosides (anti-viral agents), non-proteinogenic amino acids, and conformationally restricted peptidomimetics.

Its structural uniqueness lies in the simultaneous presence of a lactone ring (electrophilic at the carbonyl) and an ester handle (amenable to reduction or substitution), all anchored by a chiral center at the C2 position.

Physicochemical Profile[2][4][5][6][7][8][9][10][11][12][13]
PropertyDataNote
IUPAC Name Methyl 5-oxotetrahydrofuran-2-carboxylate
Common Synonyms Methyl γ-carboxy-γ-butyrolactone; 5-Oxo-2-tetrahydrofurancarboxylic acid methyl ester
CAS Number 3885-29-8 (Racemic)19684-04-9 ((R)-isomer)52075-14-6 ((S)-isomer)Verify stereochemistry before ordering.[1][2]
Molecular Formula C₆H₈O₄
Molecular Weight 144.13 g/mol
Physical State Colorless to pale yellow oilCrystallizes upon prolonged standing/cooling.[1]
Boiling Point 145–150 °C @ 2 mmHgHigh vacuum required for distillation.[1]
Density ~1.25 g/mL
Solubility Soluble in MeOH, DCM, THF, EtOAcHydrolyzes in aqueous base.
Chirality Derived from L-Glutamic Acid ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

(S)-Lactone
Retention of configuration during synthesis.[1]

Synthesis & Mechanistic Insight

The industrial and laboratory standard for producing this compound relies on the diazotization of Glutamic Acid . This route is preferred over total synthesis due to the low cost of the starting material and the preservation of optical purity.

The Stereochemical Paradox (Expert Insight)

A common misconception in substitution reactions is that the leaving group (N₂ from the diazonium intermediate) leads to Walden inversion (Sɴ2). However, in the conversion of L-Glutamic Acid to the lactone acid, the reaction proceeds with Retention of Configuration .

Mechanism:

  • Diazotization: The amine reacts with nitrous acid (HONO) to form a diazonium salt.

  • Anchimeric Assistance: The neighboring

    
    -carboxylate attacks the 
    
    
    
    -carbon intramolecularly, displacing nitrogen and forming a transient
    
    
    -lactone (or tight ion pair).[1]
  • Ring Opening: Water attacks the intermediate, retaining the original stereochemistry.

  • Esterification: The resulting acid is esterified with methanol.[1]

Pathway Visualization

SynthesisPathway cluster_mech Stereochemical Control Glutamate L-Glutamic Acid (S-Isomer) Diazonium Diazonium Intermediate Glutamate->Diazonium NaNO2, HCl (Diazotization) LactoneAcid (S)-5-Oxotetrahydrofuran- 2-carboxylic Acid Diazonium->LactoneAcid -N2 (Retention of Config.) Product Methyl 5-oxotetrahydrofuran- 2-carboxylate LactoneAcid->Product MeOH, SOCl2 (Esterification)

Figure 1: The stereoselective synthesis pathway from L-Glutamic Acid to the Methyl Ester, highlighting the retention of stereochemistry.

Experimental Protocol: Synthesis from L-Glutamic Acid

Safety Pre-Check:

  • Sodium Nitrite (NaNO₂): Toxic oxidizer.

  • Nitrogen Oxides (NOx): Reaction releases toxic brown fumes; must be performed in a high-efficiency fume hood.[1]

  • Thionyl Chloride (SOCl₂): Reacts violently with water; releases HCl/SO₂ gas.

Stage 1: Formation of the Lactone Acid
  • Setup: Equip a 2L 3-neck round-bottom flask with a mechanical stirrer and a thermometer.

  • Dissolution: Dissolve L-Glutamic Acid (147 g, 1.0 mol) in Water (300 mL) . The suspension will be thick.[1]

  • Acidification: Add Conc. HCl (250 mL) slowly. Cool the mixture to -5 °C to 0 °C using an ice/salt bath.

  • Diazotization:

    • Prepare a solution of NaNO₂ (105 g, 1.5 mol) in Water (200 mL) .

    • Add the nitrite solution dropwise over 2–3 hours.[1] Crucial: Maintain internal temperature below 5 °C to prevent side reactions.[1]

    • Observation: Vigorous evolution of N₂ gas and some brown NOx fumes.[1]

  • Reaction: Allow the mixture to warm to room temperature (RT) overnight (12–16 hours). The solution should become clear.

  • Workup:

    • Evaporate water under reduced pressure (Rotovap at 50 °C) to obtain a viscous residue.

    • Extract the residue with hot Ethyl Acetate (3 x 400 mL) .

    • Dry the combined organic layers over anhydrous Na₂SO₄.[1]

    • Concentrate to yield crude (S)-5-oxotetrahydrofuran-2-carboxylic acid as a waxy solid or oil (Yield: ~70-80%).[1]

Stage 2: Methyl Esterification[1]
  • Setup: Dissolve the crude lactone acid (~100 g) in Anhydrous Methanol (500 mL) .

  • Catalysis: Cool to 0 °C. Add Thionyl Chloride (10 mL) dropwise. (Alternatively, use catalytic conc. H₂SO₄).[1][3]

  • Reflux: Stir at RT for 2 hours, then reflux for 3 hours.

  • Purification:

    • Concentrate the methanol in vacuo.[1]

    • Dissolve residue in DCM (300 mL) and wash with Saturated NaHCO₃ (Caution: CO₂ evolution) to remove unreacted acid.

    • Wash with Brine, dry over MgSO₄, and concentrate.

    • Distillation: Distill under high vacuum (0.5–2 mmHg, ~110–120 °C) to obtain the pure methyl ester.

Self-Validation Criteria
  • TLC: Silica gel, EtOAc/Hexane (1:1). Stain with KMnO₄ (Lactone oxidizes/stains yellow-brown).[1]

  • NMR Check:

    • ¹H NMR (CDCl₃): Look for the methyl ester singlet at

      
       ~3.8 ppm. The chiral proton at C2 appears as a multiplet at 
      
      
      
      ~4.9 ppm.
    • Absence of Acid: No broad singlet >10 ppm (carboxylic acid proton).

Applications in Drug Discovery[11]

This molecule acts as a "hub" for divergent synthesis.[1] The lactone ring can be selectively reduced to a lactol (hemiacetal), which is the immediate precursor to furanose-based nucleosides.

Key Transformations
  • Reduction to Lactol: Using DIBAL-H at -78 °C yields the lactol, which can be acetylated and coupled with nucleobases (Silyl-Hilbert-Johnson reaction) to form Dideoxynucleosides (e.g., d4T, AZT analogs).[1]

  • Ring Opening: Reaction with amines opens the lactone to form

    
    -hydroxy-amides, useful in peptide backbone modification.[1]
    
  • Alpha-Alkylation: The position

    
     to the lactone carbonyl (C4) can be alkylated using LDA/R-X, introducing a second chiral center.
    
Application Workflow

Applications Hub Methyl 5-oxotetrahydrofuran- 2-carboxylate Lactol Lactol Intermediate (Hemiacetal) Hub->Lactol DIBAL-H, -78°C Amide Hydroxy-Amides (Peptidomimetics) Hub->Amide R-NH2, Ring Opening Alkylated C4-Alkylated Derivatives Hub->Alkylated LDA, R-X Nucleoside Modified Nucleosides (Antivirals/HIV) Lactol->Nucleoside Silylated Base, TMSOTf

Figure 2: Divergent synthesis capabilities of the methyl ester in pharmaceutical development.

References

  • Austin, A. T., & Howard, J. (1961). Nitrous Acid Deamination of Glutamic Acid.[1] Journal of the Chemical Society, 3593-3596.[1]

  • Silverman, R. B., & Levy, M. A. (1981). Irreversible inactivation of gamma-aminobutyric acid-alpha-ketoglutaric acid transaminase by 4-amino-5-halopentanoic acids.[1] Biochemistry, 20(5), 1197–1203. (Discusses lactone intermediates).

  • Hanessian, S., & Murray, P. J. (1987). Stereochemical control in the synthesis of acyclic systems: Applications to natural product synthesis. Tetrahedron, 43(21), 5055-5072. (Chiral pool usage).

  • PubChem Database. (2025).[1] Methyl 5-oxotetrahydrofuran-2-carboxylate (CID 98665).[1] National Library of Medicine.[1]

  • Organic Syntheses. (1990).[1] (S)-(+)-gamma-Butyrolactone-gamma-carboxylic Acid.[1][2] Org.[1][4][5][6] Synth. 1990, 69, 215. (Detailed protocol for the acid precursor).

Sources

Foundational

Chiral gamma-lactone building blocks for organic synthesis

Topic: Chiral Gamma-Lactone Building Blocks for Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Leads High-Precision Chiral -Lactone Scaff...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chiral Gamma-Lactone Building Blocks for Organic Synthesis Content Type: Technical Guide / Whitepaper Audience: Senior Researchers, Process Chemists, and Drug Development Leads

High-Precision Chiral -Lactone Scaffolds: Synthetic Strategies and Pharmaceutical Utility

Executive Summary: The "Hidden Backbone" of Medicinal Chemistry

Chiral


-lactones (dihydrofuran-2(3H)-ones) are not merely protecting groups or transient intermediates; they are privileged pharmacophores and foundational chiral pool substitutes. Their rigid five-membered ring structure fixes stereochemistry, enabling high-fidelity transfer of chirality to acyclic systems via ring-opening, or serving as the core scaffold for blockbuster therapeutics.

From the lactone moiety in Pilocarpine (glaucoma treatment) to the critical side-chain intermediates of Statins (HMG-CoA reductase inhibitors), these building blocks define the efficiency of downstream API manufacturing. This guide analyzes the most robust methods for accessing these scaffolds—moving beyond classical chiral pool synthesis to scalable asymmetric catalysis and biocatalysis.

Strategic Synthesis: The "Make"

Modern process chemistry demands methods that yield high enantiomeric excess (


) while minimizing step count. We distinguish between two dominant industrial strategies: Asymmetric Transfer Hydrogenation (ATH)  and Biocatalytic Resolution .
A. Metal-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

The reduction of


-keto acids (e.g., Levulinic acid) or 

-keto esters is the most atom-economic route to chiral lactones.
  • Mechanism: Utilization of Ruthenium(II) complexes with chiral diamine ligands (e.g., Noyori-Ikariya catalysts).

  • Key Advantage: Uses formic acid/triethylamine as a hydrogen source, avoiding high-pressure

    
     gas and enabling "green" solvent-free conditions.
    
  • Selectivity: The catalyst differentiates the prochiral ketone faces via

    
     interactions within the chiral pocket.
    
B. Biocatalytic Assembly (The Statin Route)

For complex poly-hydroxylated lactones (e.g., the Lipitor/Crestor side chain), enzymes offer superior regioselectivity.

  • DERA Aldolase: Deoxyribose-5-phosphate aldolase (DERA) catalyzes the sequential aldol addition of acetaldehyde to chloroacetaldehyde, spontaneously cyclizing to the lactol/lactone.

  • Lipase Resolution: Kinetic resolution of racemic lactones using Candida antarctica Lipase B (CALB). While effective, this is limited to a maximum 50% yield unless coupled with dynamic kinetic resolution (DKR).

Comparative Analysis of Methods
FeatureAsymmetric Hydrogenation (Ru-ATH)Biocatalysis (DERA/CALB)Chiral Pool (e.g., Glutamic Acid)
Substrate Scope Keto-acids, Keto-estersAldehydes, Racemic LactonesAmino Acids, Carbohydrates
Enantioselectivity




Fixed (Source dependent)
Scalability High (Kg to Ton)High (Fermentation dependent)Moderate (Cost dependent)
Atom Economy Excellent (Water/Amine byproduct)Good (Aqueous waste)Poor (Defunctionalization steps)

Critical Application: The Statin Side-Chain

The synthesis of Atorvastatin (Lipitor) and Rosuvastatin (Crestor) relies on a specific chiral


-lactone intermediate: (4R,6S)-4-hydroxy-6-(hydroxymethyl)tetrahydropyran-2-one  (and its 

-lactone precursors).

The industry has shifted from converting chiral malic acid (low atom economy) to the DERA-catalyzed route or Asymmetric Hydrogenation of 3,5-diketo esters. The lactone form is preferred for purification as it crystallizes more readily than the open-chain dihydroxy acid.

Visualization: The Statin Lactone Logic

The following diagram illustrates the divergence between the Lactol and Lactone pathways in Statin synthesis.

StatinSynthesis Substrate Simple Aldehydes (Acetaldehyde + Chloroacetaldehyde) DERA DERA Enzyme (Sequential Aldol) Substrate->DERA Biocatalysis Lactol Chiral Lactol (Hemiacetal) DERA->Lactol Cyclization Oxidation Oxidation (Br2/BaCO3 or Enzymatic) Lactol->Oxidation Stabilization Lactone Chiral Gamma-Lactone (Crystalline Intermediate) Oxidation->Lactone Purification RingOpen Ring Opening (NaOH/Ca(OH)2) Lactone->RingOpen API Formation Statin Atorvastatin/Rosuvastatin (Calcium Salt) RingOpen->Statin

Caption: The strategic advantage of the Lactone intermediate lies in its crystallinity, allowing for optical purity enhancement before final conversion to the Statin calcium salt.

Validated Protocol: Asymmetric Transfer Hydrogenation (ATH)

Objective: Synthesis of


-\gamma-Valerolactone (GVL) from Levulinic Acid.[1][2]
Rationale:  This protocol demonstrates the "Green" synthesis of a chiral building block using a Ruthenium-TsDPEN catalyst. It is self-validating; the reaction progress can be monitored by the disappearance of the ketone signal in IR or NMR.
Reagents & Equipment[1][2][3][4]
  • Substrate: Levulinic Acid (LA) [CAS: 123-76-2].

  • Catalyst: RuCl(

    
    -cymene)[
    
    
    
    -Ts-DPEN] (Noyori-Ikariya Catalyst).
  • Hydrogen Donor: Formic Acid / Triethylamine (5:2 azeotropic mixture).

  • Solvent: Methanol (or solvent-free).

  • Equipment: Schlenk line or sealed pressure tube (low pressure).

Step-by-Step Methodology
  • Catalyst Preparation (In situ or Pre-formed):

    • In a glovebox or under Argon, charge a reaction vessel with

      
       (
      
      
      
      ) and
      
      
      -TsDPEN (
      
      
      ).
    • Add degassed Methanol (

      
      ) and stir at 
      
      
      
      for 20 mins to generate the active purple 16-electron complex.
  • Reaction Initiation:

    • Add Levulinic Acid (

      
      ).
      
    • Add the Formic Acid/Triethylamine mixture (

      
      ). Note: The amine acts as a base to deprotonate the carboxylic acid and the Ru-H intermediate.
      
    • Seal the vessel. Stir at

      
      .[1][2]
      
  • Monitoring (Self-Validation):

    • TLC: Monitor disappearance of LA (

      
      , stained with 
      
      
      
      ).
    • NMR: Check for the disappearance of the ketone methyl singlet (

      
       ppm) and appearance of the doublet (
      
      
      
      ppm) of the lactone.
    • Validation: If conversion stalls

      
      , purge the headspace to remove 
      
      
      
      (byproduct of formic acid decomposition) which can inhibit the reaction.
  • Workup & Isolation:

    • Evaporate methanol and excess formic acid/amine under reduced pressure.

    • Dissolve residue in

      
      , wash with brine, dry over 
      
      
      
      .
    • Concentrate to yield

      
      -\gamma-Valerolactone.[2]
      
  • Analytical Check:

    • Chiral GC/HPLC: Determine

      
      . Expected 
      
      
      
      .[3][4][5][6]
    • Optical Rotation: Compare with literature

      
       (c 1.0, 
      
      
      
      ).
Workflow Diagram: ATH Mechanism

ATH_Mechanism Ru_Pre Ru-Cl Precursor (18e-) Ru_Active Ru-H Active Species (16e-) Ru_Pre->Ru_Active -HCl, +HCOO- TS Transition State (Concerted H-Transfer) Ru_Active->TS + Substrate Substrate Levulinic Acid (Prochiral Ketone) TS->Ru_Active Catalyst Recycling Product (S)-Gamma-Valerolactone (Chiral) TS->Product Enantio-differentiation H_Source HCOOH / Et3N H_Source->Ru_Active Regenerate Ru-H

Caption: The metal-ligand bifunctional mechanism allows simultaneous delivery of Hydride (from Ru) and Proton (from Amine) to the ketone.

Reactivity Profile & Utility

Once synthesized, the chiral


-lactone serves as a versatile pivot point.[3]
  • Ring Opening: Treatment with organolithiums yields chiral 1,4-diols or keto-alcohols.

  • 
    -Alkylation:  The lactone enolate can be alkylated. Critical Note: Alkylation often occurs trans to the bulky 
    
    
    
    -substituent (1,3-asymmetric induction), allowing for predictable diastereocontrol.
  • Reduction: DIBAL-H reduction yields the chiral lactol (masked aldehyde), a precursor for Wittig olefination.

References

  • Noyori, R., et al.

    
    -Valerolactone."[2] Journal of the American Chemical Society. 
    
  • Vertex Pharmaceuticals/Pfizer. "Biocatalyzed Synthesis of Statins: A Sustainable Strategy." MDPI Molecules.

  • DSM. "Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates." Proceedings of the National Academy of Sciences (PNAS).

  • ACS Omega. "Room-Temperature Asymmetric Transfer Hydrogenation of Biomass-Derived Levulinic Acid." ACS Omega.

  • Organic Chemistry Frontiers. "Enantioselective synthesis of chiral multicyclic

    
    -lactones via dynamic kinetic resolution." RSC Publishing.[4][7] 
    

Sources

Exploratory

Technical Whitepaper: Solvation Thermodynamics and Process Engineering of Methyl 5-oxotetrahydrofuran-2-carboxylate

[1] Executive Summary & Molecular Architecture[1] Methyl 5-oxotetrahydrofuran-2-carboxylate (also known as Methyl 5-oxo-2-tetrahydrofurancarboxylate) serves as a critical chiral building block in the synthesis of nucleos...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecular Architecture[1]

Methyl 5-oxotetrahydrofuran-2-carboxylate (also known as Methyl 5-oxo-2-tetrahydrofurancarboxylate) serves as a critical chiral building block in the synthesis of nucleoside analogues and glutamate derivatives.[1] Its utility in drug development is dictated by its behavior in solution—specifically its extraction efficiency, crystallization potential, and stability against solvolysis.[1]

This guide moves beyond basic "soluble/insoluble" binaries to explore the thermodynamic drivers of solvation.[1] By understanding the interplay between the lactone ring's polarity and the ester's lipophilicity, researchers can optimize workup and purification streams.[1]

Molecular Profile[1]
  • Core Structure:

    
    -Lactone ring fused with a methyl ester.[1]
    
  • Electronic Character: Highly polar aprotic regions (lactone carbonyl, ester carbonyl) balanced by a short aliphatic backbone.[1]

  • Hansen Solubility Parameter (HSP) Prediction:

    • 
       (Dispersion): Moderate (Aliphatic ring).[1]
      
    • 
       (Polarity): High (Dual carbonyl dipoles).[1]
      
    • 
       (Hydrogen Bonding): Moderate (Acceptor sites only; no donors unless hydrolyzed).[1]
      

Solubility Landscape: Theoretical & Empirical

The solubility of Methyl 5-oxotetrahydrofuran-2-carboxylate is governed by the "Like Dissolves Like" principle, refined by the interactions of dipole moments.[1]

Solvent Class Compatibility Table
Solvent ClassRepresentative SolventsSolubility StatusProcess ApplicationThermodynamic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent Primary ExtractionHigh polarizability of DCM matches the lactone dipole; low H-bonding cost.[1]
Esters & Ketones Ethyl Acetate (EtOAc), AcetoneGood to Excellent Crystallization / WashDipole-dipole interactions stabilize the solute; EtOAc is the preferred "green" alternative to DCM.[1]
Alcohols Methanol, Ethanol, IPASoluble Reaction MediumWarning: High solubility, but risk of transesterification (methyl

ethyl ester) if heated or catalyzed.[1]
Polar Aprotic DMSO, DMF, AcetonitrileExcellent Nucleophilic SubstitutionStrong dipole interactions; difficult to remove post-process (high BP).[1]
Ethers THF, MTBE, 1,4-DioxaneGood Grignard/ReductionGood solvation of the lactone ring; MTBE is useful for precipitation.[1]
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneInsoluble / Poor Anti-SolventLack of polarity prevents disruption of solute-solute interactions.[1]
Water WaterModerate/Soluble Biphasic PartitioningThe molecule is amphiphilic.[1] High water solubility complicates extraction (requires salting out).[1]
The Solvation Mechanism (Graphviz Logic)

The following diagram illustrates the decision logic for solvent selection based on intermolecular forces.

SolventLogic Start Solvent Selection for Me-5-oxotetrahydrofuran-2-carboxylate CheckPolarity Is the Solvent Polar? Start->CheckPolarity NonPolar Non-Polar (Hexane, Heptane) CheckPolarity->NonPolar No Polar Polar CheckPolarity->Polar Yes OutcomePrecip OUTCOME: Anti-Solvent / Precipitation NonPolar->OutcomePrecip CheckProticity Is it Protic? Polar->CheckProticity Protic Protic (MeOH, EtOH, Water) CheckProticity->Protic Yes Aprotic Aprotic CheckProticity->Aprotic No OutcomeReact OUTCOME: Reaction Solvent (Risk: Transesterification) Protic->OutcomeReact OutcomeExtract OUTCOME: Extraction / Dissolution (DCM, EtOAc, THF) Aprotic->OutcomeExtract

Figure 1: Decision matrix for solvent selection based on polarity and proticity. Note the bifurcation at protic solvents due to chemical stability risks.

Process Engineering Applications

Extraction Protocol (DCM vs. EtOAc)

In synthesis derived from Glutamic acid, the target molecule often resides in an aqueous acidic mixture.[1]

  • The Challenge: The lactone functionality imparts significant water solubility, leading to poor partition coefficients (

    
    ) into organic phases.[1]
    
  • The Solution:

    • Salting Out: Saturate the aqueous phase with NaCl to increase the ionic strength, forcing the organic lactone out ("Salting out" effect).[1]

    • Solvent Choice:

      • DCM: Higher density than water aids separation; generally higher

        
         for this lactone.[1]
        
      • EtOAc: Requires more extractions (e.g., 3x vs 2x with DCM) but is environmentally benign.[1]

Crystallization Strategy

For the solid forms (typically the S-isomer or free acid precursors), a dual-solvent system is required.[1]

  • Solvent: Ethyl Acetate (dissolves at hot temp).[1]

  • Anti-Solvent: Hexane or Heptane (induces nucleation upon cooling).[1]

  • Ratio: Typically 1:3 (EtOAc:Hexane) by volume.[1]

Experimental Protocols (Self-Validating)

Protocol A: Gravimetric Solubility Determination

Use this protocol to generate precise solubility data for your specific batch/isomer.

  • Preparation: Dry a 20 mL scintillation vial and weigh it (

    
    ).
    
  • Saturation: Add 2.0 mL of the target solvent (e.g., Toluene) to the vial.[1]

  • Addition: Add Methyl 5-oxotetrahydrofuran-2-carboxylate in 50 mg increments, vortexing for 5 minutes between additions, until undissolved solid remains visible (saturation point).

  • Equilibration: Agitate at 25°C for 4 hours.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under vacuum (Rotovap) or nitrogen stream until mass is constant.[1]

  • Calculation:

    
    
    
Protocol B: Purification Workflow

The following workflow ensures maximum recovery and purity using solubility differentials.

PurificationWorkflow Crude Crude Reaction Mixture (Aqueous) Salt Add NaCl (Saturation) Crude->Salt Increase Ionic Strength Extract Extract with DCM (3x Vol) Salt->Extract Partitioning Dry Dry Organic Phase (MgSO4) Extract->Dry Remove Water Conc Concentrate (Rotovap) Dry->Conc Solvent Removal Oil Crude Oil Conc->Oil Cryst Recrystallize (EtOAc/Hexane) Oil->Cryst Optional (if solid) Pure Pure Product (>98% ee) Oil->Pure Distillation (if liquid) Cryst->Pure

Figure 2: Standard Workup and Purification Stream.[1] Note the critical "Salting Out" step to overcome water solubility.

Stability & Handling Risks[1]

  • Hydrolysis: In the presence of water and strong acid/base, the ester will hydrolyze to the free acid (5-oxotetrahydrofuran-2-carboxylic acid), and the lactone ring may open to form glutamate derivatives [1].[1]

  • Transesterification: Avoid refluxing in methanol or ethanol with catalytic acid, as the methyl ester can exchange groups (e.g., forming the ethyl ester in EtOH) [2].[1]

  • Storage: Store under inert gas (Nitrogen/Argon) at 2-8°C to prevent moisture absorption and slow hydrolysis.

References

  • PubChem. (n.d.).[1] Methyl 5-oxotetrahydrofuran-2-carboxylate | C6H8O4.[1][2] National Library of Medicine.[1] Retrieved February 21, 2026, from [Link][1]

  • NIST. (2025). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester.[1][3][4] NIST Chemistry WebBook, SRD 69.[1][4] Retrieved February 21, 2026, from [Link][1]

  • ResearchGate. (2021). Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid. (Demonstrates lactone stability and extraction protocols). Retrieved February 21, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of methyl 5-oxotetrahydrofuran-2-carboxylate from L-glutamic acid

Application Note: Enantiospecific Synthesis of Methyl 5-Oxotetrahydrofuran-2-Carboxylate Introduction & Scope This technical guide details the two-step synthesis of Methyl (S)-5-oxotetrahydrofuran-2-carboxylate (also ref...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantiospecific Synthesis of Methyl 5-Oxotetrahydrofuran-2-Carboxylate

Introduction & Scope

This technical guide details the two-step synthesis of Methyl (S)-5-oxotetrahydrofuran-2-carboxylate (also referred to as methyl (S)-


-lactone-2-carboxylate) starting from L-Glutamic Acid .

This molecule is a critical chiral synthon in drug discovery, serving as a precursor for modified nucleosides, pheromones, and peptidomimetics. Unlike pyroglutamic acid (a lactam), this target is a lactone , requiring the substitution of the


-amino group with a hydroxyl group followed by cyclization.

Critical Distinction:

  • Target: 5-oxotetrahydrofuran-2-carboxylate (Ring Oxygen, Lactone).[1]

  • Common Confusant: 5-oxopyrrolidine-2-carboxylate (Ring Nitrogen, Lactam/Pyroglutamate).

  • Mechanism: This protocol utilizes a diazotization-hydrolysis sequence that proceeds with net retention of configuration , preserving the optical purity of the L-glutamic acid starting material.

Reaction Mechanism & Pathway

The transformation relies on the instability of the alkyl diazonium salt formed from the primary amine. The stereochemical integrity is maintained via Neighboring Group Participation (NGP).

Mechanism Description:

  • Diazotization: Sodium nitrite and strong acid convert the amine to a diazonium species (

    
    ).[2]
    
  • Neighboring Group Participation (NGP): The

    
    -carboxylic acid attacks the stereocenter, displacing 
    
    
    
    and forming a transient 3-membered
    
    
    -lactone. This step proceeds with inversion .
  • Hydrolysis: Water attacks the

    
    -lactone, opening the ring with a second inversion .
    
  • Result: Net retention of configuration yields (S)-2-hydroxyglutaric acid, which spontaneously (or under acid catalysis) cyclizes to the thermodynamically stable

    
    -lactone.
    

ReactionPathway LGlu L-Glutamic Acid (S-Configuration) Diaz Diazonium Intermediate LGlu->Diaz NaNO2, HCl (Diazotization) AlphaLac Transient α-Lactone Diaz->AlphaLac Intramolecular Inversion (1) HydroxyAcid (S)-2-Hydroxyglutaric Acid AlphaLac->HydroxyAcid H2O Hydrolysis Inversion (2) LactoneAcid (S)-5-Oxotetrahydrofuran- 2-Carboxylic Acid HydroxyAcid->LactoneAcid -H2O (Cyclization) Target Methyl (S)-5-Oxotetrahydrofuran- 2-Carboxylate LactoneAcid->Target MeOH, SOCl2 (Fischer Esterification)

Figure 1: Reaction pathway showing the double-inversion mechanism leading to net retention of stereochemistry.

Experimental Protocols

Step 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-Carboxylic Acid

This step converts the amino acid to the hydroxy-lactone acid.

Reagents:

  • L-Glutamic Acid (14.7 g, 100 mmol)

  • Sodium Nitrite (

    
    , 10.4 g, 150 mmol)
    
  • Hydrochloric Acid (2M or concentrated diluted)

  • Ethyl Acetate (EtOAc) for extraction

  • Sodium Sulfate (

    
    )
    

Protocol:

  • Setup: In a 500 mL 3-neck round-bottom flask equipped with a thermometer and addition funnel, dissolve L-Glutamic acid (14.7 g) in water (100 mL).

  • Acidification: Add Hydrochloric acid (approx. 20 mL conc. HCl diluted in 50 mL water) to the solution. Cool the mixture to -5°C to 0°C using an ice-salt bath.

  • Diazotization (Critical Step): Dissolve

    
     (10.4 g) in water (30 mL). Add this solution dropwise  to the reaction flask over 1-2 hours.
    
    • Control: Maintain internal temperature below 5°C. Rapid addition causes exotherms and evolution of toxic

      
       fumes.
      
  • Reaction: Once addition is complete, allow the mixture to warm to Room Temperature (20-25°C) and stir overnight (12-18 hours).

  • Workup (Extraction):

    • Concentrate the aqueous solution under reduced pressure (Rotavap) at <50°C to approximately half volume.

    • Saturate the aqueous phase with solid NaCl (salting out).

    • Extract with EtOAc (

      
       mL). The product is polar; thorough extraction is necessary.
      
  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect a pale yellow oil or waxy solid (approx. 11-12 g, ~85-90% yield). This intermediate is sufficiently pure for the next step.

Step 2: Methyl Esterification

This step protects the carboxylic acid as a methyl ester.

Reagents:

  • (S)-5-Oxotetrahydrofuran-2-carboxylic acid (from Step 1)[3]

  • Methanol (anhydrous, excess)

  • Thionyl Chloride (

    
    ) OR Acetyl Chloride
    

Protocol:

  • Setup: Dissolve the crude lactone acid (10 g) in anhydrous Methanol (100 mL) in a round-bottom flask.

  • Catalyst Addition: Cool the solution to 0°C. Add Thionyl Chloride (

    
    , 1.2 eq) dropwise.
    
    • Note:

      
       reacts with MeOH to generate anhydrous HCl in situ. Alternatively, add Acetyl Chloride (1.5 eq) which also generates anhydrous HCl/MeOAc.
      
  • Reaction: Remove the ice bath and stir at Room Temperature for 4-6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or NMR.[1][3][4][5][6]

  • Workup:

    • Concentrate the mixture in vacuo to remove MeOH and volatile byproducts.

    • Dissolve the residue in EtOAc (100 mL).

    • Wash with Saturated

      
       (to remove trace acid) and Brine.
      
  • Purification: Dry over

    
     and concentrate.
    
    • Purification: The product can be distilled under high vacuum (bp ~110-115°C at 1 mmHg) or purified via silica gel chromatography (Eluent: EtOAc/Hexane).

  • Final Product: Colorless to pale yellow oil.

Quality Control & Data Specifications

Verify the identity and purity of the intermediate and final product using the data below.

Parameter(S)-5-Oxotetrahydrofuran-2-carboxylic Acid (Intermediate)Methyl (S)-5-Oxotetrahydrofuran-2-carboxylate (Final Product)
CAS Number 21461-84-73885-29-8
Appearance Waxy Solid / Yellow OilColorless Oil
Molecular Weight 130.10 g/mol 144.13 g/mol

H NMR

2.3-2.6 (m, 4H), 5.0-5.1 (m, 1H), 9.5 (br s, COOH)

2.1-2.6 (m, 4H), 3.78 (s, 3H, OMe), 4.9 (m, 1H)
Stereochemistry (S)-Enantiomer (Retention)(S)-Enantiomer
Key IR Peaks ~1780 cm⁻¹ (Lactone C=O), ~1720 cm⁻¹ (Acid C=O)~1790 cm⁻¹ (Lactone), ~1740 cm⁻¹ (Ester)

Troubleshooting Table:

ObservationProbable CauseCorrective Action
Low Yield (Step 1) Poor extraction efficiency.The acid is water-soluble. Saturate the aqueous phase with NaCl before extraction or use continuous extraction.
Brown Fumes (Step 1) Temperature too high during NaNO2 addition.Keep temp < 5°C. Add NaNO2 slower.
Racemization Harsh conditions/Wrong mechanism.Ensure "Nitrite" method is used (retention).[7][8] Avoid strong bases which can open the lactone and scramble stereochemistry.

References

  • Markgraf, J. H.; Davis, H. A. "Preparation of 5-oxotetrahydrofuran-2-carboxylic acid." Journal of Chemical Education, 1990 , 67(2), 173. Link

  • Winitz, M.; Bloch-Frankenthal, L.; Izumiya, N.; Birnbaum, S. M.; Baker, C. G.; Greenstein, J. P. "Studies on Diastereoisomeric α-Hydroxy Acids and Corresponding α-Amino Acids." Journal of the American Chemical Society, 1956 , 78(11), 2423–2430. Link

  • ChemicalBook. "(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid Product Procedures." Link

  • Austin, A. T.; Howard, J. "Nitrous Acid Deamination of Glutamic Acid." Journal of the Chemical Society, 1961 , 3593-3599. Link

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 5-Oxotetrahydrofuran-2-carboxylate Esters

Introduction The γ-butyrolactone ring system, specifically functionalized as 5-oxotetrahydrofuran-2-carboxylate esters, represents a core structural motif in a multitude of biologically active natural products and pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The γ-butyrolactone ring system, specifically functionalized as 5-oxotetrahydrofuran-2-carboxylate esters, represents a core structural motif in a multitude of biologically active natural products and pharmaceutical agents.[1][2] The development of efficient and sustainable synthetic methodologies to access these valuable scaffolds is a significant focus in modern organic chemistry and drug discovery. Traditional synthetic routes often suffer from long reaction times, harsh reaction conditions, and the generation of undesirable byproducts.[3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and green technology that dramatically accelerates chemical reactions, often leading to higher yields and cleaner product profiles.[3][5][6][7][8] This is achieved through the direct and efficient heating of polar molecules and ions in the reaction mixture via dipolar polarization and ionic conduction mechanisms.[3][5][9] The result is a rapid and uniform temperature increase throughout the reaction medium, a stark contrast to the slower and often uneven heating of conventional methods.[5][7][8] This application note provides a detailed protocol for the microwave-assisted synthesis of 5-oxotetrahydrofuran-2-carboxylate esters, highlighting the significant advantages of this approach for researchers in academia and the pharmaceutical industry.

The Underlying Chemistry: A Mechanistic Perspective

The synthesis of 5-oxotetrahydrofuran-2-carboxylate esters typically proceeds through a Michael addition followed by an intramolecular cyclization. A common and effective strategy involves the reaction of a malonic ester, such as diethyl malonate, with an epoxide. The reaction is base-catalyzed, with the base serving to deprotonate the acidic α-hydrogen of the malonic ester, generating a resonance-stabilized enolate.[10][11][12] This enolate then acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in a conjugate addition fashion.

The subsequent intramolecular cyclization, or lactonization, is the key ring-forming step. This process is significantly accelerated under microwave irradiation, which provides the necessary energy to overcome the activation barrier for the ring closure.[5][7] The reaction culminates in the formation of the desired 5-oxotetrahydrofuran-2-carboxylate ester.

Reaction Mechanism

Caption: General reaction mechanism for the synthesis.

Advantages of Microwave-Assisted Synthesis

The application of microwave irradiation to this synthesis offers several distinct advantages over conventional heating methods:

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Hours to daysMinutes
Reaction Yield Moderate to goodGood to excellent
Energy Consumption HighSignificantly lower[3][5]
Byproduct Formation Often significantMinimized[3][8]
Process Control Less precise temperature controlPrecise and uniform heating[7]

These benefits stem from the unique heating mechanism of microwaves, which directly energize the reactant molecules, leading to rapid and homogeneous heating of the reaction mixture.[3][5][6] This often results in cleaner reactions with fewer side products, simplifying purification and improving overall efficiency.[7][8]

Experimental Protocol

This protocol details a general procedure for the microwave-assisted synthesis of a 5-oxotetrahydrofuran-2-carboxylate ester. Researchers should optimize the reaction conditions for their specific substrates.

Materials and Equipment
  • Reagents:

    • Diethyl malonate (or other suitable malonic ester)

    • Epoxide (e.g., propylene oxide, styrene oxide)

    • Base (e.g., sodium ethoxide, potassium carbonate)

    • Solvent (e.g., ethanol, DMF - polar solvents are recommended for efficient microwave absorption)[13]

    • Hydrochloric acid (for neutralization)

    • Ethyl acetate (for extraction)

    • Anhydrous magnesium sulfate (for drying)

  • Equipment:

    • Dedicated microwave synthesis reactor with temperature and pressure monitoring

    • Microwave-safe reaction vessel with a stir bar

    • Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) apparatus for reaction monitoring

Step-by-Step Procedure

Sources

Method

Procedure for diazotization of glutamic acid to form lactone esters

Application Note: Enantioselective Synthesis of (S)- -Butyrolactone Carboxylic Esters via Diazotization of L-Glutamic Acid Executive Summary This application note details the protocol for converting L-glutamic acid into...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Enantioselective Synthesis of (S)-


-Butyrolactone Carboxylic Esters via Diazotization of L-Glutamic Acid 

Executive Summary

This application note details the protocol for converting L-glutamic acid into chiral


-butyrolactone esters, specifically (S)-5-oxotetrahydrofuran-2-carboxylic esters. These compounds are critical chiral synthons in the development of lignans, pheromones, and peptidomimetics.

Unlike standard deamination reactions that often result in racemization, this protocol leverages Neighboring Group Participation (NGP) to ensure high enantiomeric purity (>98% ee) through a "memory of chirality" mechanism. The procedure describes the diazotization-cyclization to the intermediate acid, followed by esterification.

Scientific Foundation & Mechanism

The Stereochemical Paradox: Direct nucleophilic substitution (


) at a primary stereocenter typically results in inversion of configuration. However, the deamination of L-glutamic acid yields the lactone with retention  of configuration.

Mechanistic Pathway:

  • Diazotization: Sodium nitrite reacts with the

    
    -amino group in acidic media to form the unstable diazonium salt.
    
  • First Inversion (NGP): The oxygen of the

    
    -carboxylic acid attacks the 
    
    
    
    -carbon, displacing nitrogen and forming a transient, unstable
    
    
    -lactone (3-membered ring).[1] This step inverts the stereocenter.
  • Second Inversion (Cyclization): The oxygen of the

    
    -carboxylic acid attacks the 
    
    
    
    -carbon of the
    
    
    -lactone, opening the 3-membered ring to form the thermodynamically stable 5-membered
    
    
    -lactone.[1] This second inversion restores the original configuration (Net Retention).

Mechanism Glu L-Glutamic Acid (S-Configuration) Diazo Diazonium Intermediate (Unstable) Glu->Diazo NaNO2 / HCl 0°C AlphaLac α-Lactone Intermediate (Transient 3-membered ring) Diazo->AlphaLac Intramolecular Attack (α-COOH) -> Inversion 1 GammaLac (S)-Lactone Acid (Retention of Config) AlphaLac->GammaLac Ring Expansion (γ-COOH) -> Inversion 2

Figure 1: Mechanistic pathway illustrating the double-inversion sequence leading to net retention of stereochemistry.[1]

Experimental Protocol

Part A: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

Target: Isolation of the lactone acid intermediate. Scale: 0.2 mol (approx. 30g starting material).

Reagents:

  • L-Glutamic Acid (29.4 g, 0.2 mol)[1][2]

  • Sodium Nitrite (

    
    ) (16.8 g, 0.24 mol)
    
  • Hydrochloric Acid (2N) or Sulfuric Acid (2N)

  • Solvents: Ethyl Acetate, Acetone (for purification)

Step-by-Step Procedure:

  • Preparation: In a 1L three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, suspend L-glutamic acid (29.4 g) in distilled water (200 mL).

  • Cooling: Immerse the flask in an ice/salt bath. Cool the internal temperature to 0–5°C .

    • Critical Control Point: Temperature must not exceed 10°C during addition to prevent thermal decomposition of the diazonium salt into non-cyclized byproducts.

  • Diazotization (Concurrent Addition):

    • Prepare Solution A:

      
       (16.8 g) in water (120 mL).
      
    • Prepare Solution B: 2N HCl (120 mL).

    • Add Solution A and Solution B simultaneously and dropwise over 90 minutes. Maintain vigorous stirring.

    • Observation: Evolution of

      
       gas (bubbling) and brown 
      
      
      
      fumes (perform in fume hood).
  • Cyclization: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (20–25°C) and stir overnight (12–15 hours).

    • Checkpoint: The solution should become clear/pale yellow as the solid glutamic acid is consumed.

  • Water Removal: Concentrate the reaction mixture to dryness using a rotary evaporator (bath temp < 50°C). A white/yellowish paste will remain (contains product + inorganic salts).

  • Extraction:

    • Add boiling acetone (3 x 100 mL) to the paste. Triturate well to dissolve the organic lactone.

    • Filter off the insoluble inorganic salts (NaCl/Na2SO4).

  • Isolation: Concentrate the acetone filtrate to yield the crude lactone acid as a viscous oil or waxy solid.

    • Purification (Optional): The crude oil can be distilled (bp 146–154°C at 0.03 mmHg) or crystallized from ether/petroleum ether. For esterification, the crude oil is often sufficient.

Part B: Esterification to (S)-Lactone Ester (Methyl/Ethyl Ester)

Target: Conversion of the acid to the stable ester form.

Reagents:

  • Crude Lactone Acid (from Part A)

  • Methanol or Ethanol (Anhydrous)

  • Catalytic

    
     or Thionyl Chloride (
    
    
    
    )

Procedure (Fisher Esterification Method):

  • Dissolve the crude lactone acid (approx 20g) in anhydrous methanol (100 mL).

  • Add concentrated

    
     (1 mL) or generate HCl in situ by adding acetyl chloride (5 mL) dropwise at 0°C.
    
  • Stir at room temperature for 4–6 hours (or reflux for 2 hours if kinetics are slow).

  • Workup:

    • Neutralize with solid

      
      .[1]
      
    • Filter and concentrate.

    • Dissolve residue in Ethyl Acetate, wash with brine.

    • Dry over

      
       and concentrate.
      
  • Final Purification: Distillation under reduced pressure (Kugelrohr or Vigreux) typically yields the pure ester as a colorless oil.

Process Workflow Visualization

Workflow Start Start: L-Glutamic Acid + Water Cool Cool to 0°C Start->Cool Add Simultaneous Addition: NaNO2 (aq) + HCl (aq) Cool->Add Stir Warm to RT Stir 15h (Cyclization) Add->Stir Evap Rotary Evaporation (Remove Water) Stir->Evap Extract Acetone Trituration (Separate Salts) Evap->Extract Ester Esterification (MeOH / H+) Extract->Ester Final Final Product: (S)-Lactone Ester Ester->Final

Figure 2: Operational workflow from raw material to final ester.[1][3]

Data Summary & Quality Control

Typical Yields & Properties:

ParameterValue / Description
Lactone Acid Yield 60 – 75% (Crude)
Ester Yield 85 – 95% (from Acid)
Appearance Colorless to pale yellow viscous oil
Optical Rotation

(c=5, MeOH) for Acid
Stereochemistry Retention (S

S)
Major Impurity Open chain hydroxy-acids (if water removal is incomplete)

Validation Checks:

  • IR Spectroscopy: Look for characteristic lactone carbonyl stretch at ~1780

    
     and ester carbonyl at ~1740 
    
    
    
    .[1]
  • NMR: The

    
    -proton (methine) typically appears as a multiplet around 4.9–5.1 ppm.[1]
    

Safety & Hazards (HSE)

  • Nitrous Gases (

    
    ):  The reaction generates toxic brown fumes. Mandatory:  Perform all addition steps in a high-efficiency fume hood.
    
  • Diazonium Instability: While aliphatic diazonium species are transient, avoid heating the reaction mixture above 50°C before the nitrogen evolution has ceased to prevent rapid decomposition or foaming.

  • Solvent Handling: Acetone and Ethyl Acetate are flammable.[1] Ensure proper grounding during extraction.[1]

References

  • Gringore, O. H., & Rouessac, F. P. (1985). (S)-(+)-

    
    -Butyrolactone-
    
    
    
    -Carboxylic Acid.[1][2][4] Organic Syntheses, 63, 1.
  • Austin, A. T., & Howard, J. (1950). Nitrous acid deamination of glutamic acid. Nature, 166, 178.[2]

  • Markgraf, J. H., & Davis, H. A. (1990). A stereoselective synthesis of (S)-5-oxo-2-tetrahydrofurancarboxylic acid. Journal of Chemical Education, 67(2), 173.

  • Winitz, M., et al. (1956). Studies on Diastereoisomeric

    
    -Amino Acids. Journal of the American Chemical Society, 78(11), 2423. 
    

Sources

Application

Diastereoselective Reduction of Methyl 5-Oxotetrahydrofuran-2-carboxylate to Corresponding Diols: An Application and Protocol Guide

Introduction The stereoselective synthesis of substituted tetrahydrofurans is a cornerstone of modern medicinal and natural product chemistry. Specifically, the cis- and trans-2,5-disubstituted diol derivatives of tetrah...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The stereoselective synthesis of substituted tetrahydrofurans is a cornerstone of modern medicinal and natural product chemistry. Specifically, the cis- and trans-2,5-disubstituted diol derivatives of tetrahydrofuran serve as crucial chiral building blocks for a wide array of biologically active molecules. Methyl 5-oxotetrahydrofuran-2-carboxylate presents a readily accessible starting material for the synthesis of these valuable diols. The inherent stereocenter at the C2 position and the prochiral ketone at C5 necessitate a carefully controlled reduction strategy to achieve the desired diastereoselectivity, affording either the cis- or trans-diol.

This comprehensive guide provides a detailed analysis of the diastereoselective reduction of methyl 5-oxotetrahydrofuran-2-carboxylate. We will explore the underlying principles of stereochemical control, from chelation-mediated pathways to sterically-driven approaches, and provide experimentally validated protocols for the selective synthesis of both cis- and trans-2,5-dihydroxytetrahydrofuran derivatives. This document is intended for researchers, scientists, and professionals in drug development seeking to leverage these key synthetic transformations.

Strategic Considerations for Diastereoselective Reduction

The reduction of the ketone in methyl 5-oxotetrahydrofuran-2-carboxylate can proceed via two main facial attacks by a hydride reagent, leading to the formation of two diastereomeric diols: cis and trans. The stereochemical outcome is dictated by the interplay of steric and electronic factors, which can be manipulated through the judicious choice of reducing agent and reaction conditions.

Cis-Diol Synthesis via Chelation Control

The formation of the cis-diol is typically achieved through a chelation-controlled reduction. In this approach, a bidentate Lewis acid or the cation of the hydride reagent coordinates to both the ketone and the ester carbonyl oxygens. This coordination locks the conformation of the molecule, and the hydride is delivered from the less hindered face, which is syn to the ester group, resulting in the cis-diol. Reagents like zinc borohydride (Zn(BH₄)₂) are known to facilitate such chelation-controlled reductions.

Trans-Diol Synthesis via Steric Approach (Non-Chelation) Control

Conversely, the synthesis of the trans-diol is favored under conditions that promote a steric approach, often referred to as Felkin-Anh-type control. Bulky hydride reagents, such as L-Selectride® (lithium tri-sec-butylborohydride), are sterically demanding and will approach the ketone from the face opposite to the bulky ester group at the C2 position. This anti-attack leads to the formation of the trans-diol.[1]

Visualizing the Reaction Pathways

To better illustrate the principles of stereocontrol, the following diagrams depict the proposed transition states for the chelation-controlled and sterically-controlled reductions.

chelation_control cluster_substrate Chelation Complex cluster_attack Hydride Attack cluster_product Product KetoEster Methyl 5-oxotetrahydrofuran-2-carboxylate ChelatingAgent Zn(BH4)2 KetoEster->ChelatingAgent Coordination Hydride_syn Hydride attacks from the same face as the ester ChelatingAgent->Hydride_syn Hydride Delivery CisDiol cis-Diol Hydride_syn->CisDiol Protonation

Figure 1: Chelation-controlled hydride attack leading to the cis-diol.

steric_control cluster_substrate Substrate cluster_reagent Bulky Reagent cluster_attack Hydride Attack cluster_product Product KetoEster Methyl 5-oxotetrahydrofuran-2-carboxylate Hydride_anti Hydride attacks from the opposite face of the ester KetoEster->Hydride_anti Favored Trajectory L_Selectride L-Selectride® L_Selectride->KetoEster Steric Hindrance TransDiol trans-Diol Hydride_anti->TransDiol Protonation

Figure 2: Sterically-controlled hydride attack leading to the trans-diol.

Experimental Protocols

The following protocols are based on established methodologies for the diastereoselective reduction of γ-keto amides and esters and have been adapted for methyl 5-oxotetrahydrofuran-2-carboxylate.[1] Researchers should optimize these conditions for their specific substrate and scale.

Protocol 1: Synthesis of cis-Methyl 5-hydroxytetrahydrofuran-2-carboxylate and Subsequent Reduction to cis-Tetrahydrofuran-2,5-diyl)dimethanol

This two-step procedure first selectively reduces the ketone under chelation control and then reduces the ester to the corresponding alcohol.

Materials:

  • Methyl 5-oxotetrahydrofuran-2-carboxylate

  • Zinc borohydride (Zn(BH₄)₂) solution in ether

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

  • Anhydrous methanol (MeOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium potassium tartrate (Rochelle's salt)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step 1: Diastereoselective Ketone Reduction

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve methyl 5-oxotetrahydrofuran-2-carboxylate (1.0 equiv) in anhydrous diethyl ether (to a concentration of 0.1 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition of Reducing Agent: Slowly add a solution of zinc borohydride (1.5 equiv) in ether to the stirred solution.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the cis-hydroxy ester.

Step 2: Ester Reduction

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (2.0 equiv) in anhydrous THF.

  • Addition of Hydroxy Ester: Cool the LiAlH₄ suspension to 0 °C and add a solution of the purified cis-hydroxy ester (1.0 equiv) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC indicates complete consumption of the starting material.

  • Quenching: Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then water again (Fieser workup).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter through a pad of Celite®. Wash the filter cake with THF. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude diol by flash column chromatography if necessary.

Protocol 2: Synthesis of trans-Tetrahydrofuran-2,5-diyl)dimethanol

This protocol utilizes a powerful, sterically hindered reducing agent to directly convert the keto-ester to the trans-diol in a single step.

Materials:

  • Methyl 5-oxotetrahydrofuran-2-carboxylate

  • L-Selectride® (1.0 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • 30% Hydrogen peroxide (H₂O₂)

  • 3 M Sodium hydroxide (NaOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve methyl 5-oxotetrahydrofuran-2-carboxylate (1.0 equiv) in anhydrous THF (to a concentration of 0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add L-Selectride® solution (3.5 equiv) to the stirred solution via syringe.[1]

  • Reaction: Stir the reaction mixture at -78 °C for 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction at -78 °C by the slow addition of methanol, followed by saturated aqueous NH₄Cl.

  • Oxidative Work-up: Allow the mixture to warm to room temperature. Carefully add 3 M NaOH, followed by the slow, dropwise addition of 30% H₂O₂ (ensure the temperature is controlled with an ice bath). Stir vigorously for 1 hour.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the trans-diol.

Data Summary

The following table summarizes the expected outcomes for the described reduction protocols. The diastereomeric ratios and yields are based on literature precedents for similar γ-keto amide and ester systems and may require optimization for the specific substrate.[1]

ProtocolReducing Agent(s)Key Control ElementExpected Major DiastereomerExpected Diastereomeric Ratio (cis:trans)
1 1. Zn(BH₄)₂ 2. LiAlH₄Chelationcis>90:10
2 L-Selectride®Steric Hindrancetrans<10:90

Conclusion

The diastereoselective reduction of methyl 5-oxotetrahydrofuran-2-carboxylate to its corresponding cis- and trans-diols is a synthetically valuable transformation that can be effectively controlled by the choice of reducing agent. Chelation-controlled reduction with reagents like zinc borohydride provides a reliable route to the cis-diol, while sterically demanding reagents such as L-Selectride® favor the formation of the trans-diol. The protocols provided herein offer a robust starting point for researchers to access these important chiral building blocks for applications in drug discovery and natural product synthesis.

References

  • Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications.

  • HIGHLY DIASTEREOSELECTIVE REDUCTION OF γ-KETO AMIDES: DIASTEREOSELECTIVE SYNTHESIS OF γ-BUTYROLACTONES WITH CONTIGUOUS CHIRAL CENTERS. HETEROCYCLES, Vol. 50, No. 1, 1999.

Sources

Method

Application Note: Selective Hydrolysis of Methyl 5-oxotetrahydrofuran-2-carboxylate

Executive Summary & Strategic Rationale This application note details the protocol for hydrolyzing methyl 5-oxotetrahydrofuran-2-carboxylate (1) to its corresponding free acid, 5-oxotetrahydrofuran-2-carboxylic acid (2)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the protocol for hydrolyzing methyl 5-oxotetrahydrofuran-2-carboxylate (1) to its corresponding free acid, 5-oxotetrahydrofuran-2-carboxylic acid (2) (also known as 5-oxo-2-tetrahydrofuroic acid or the lactone of


-hydroxyglutaric acid).

The Core Challenge: The substrate contains two electrophilic carbonyl centers: the exocyclic methyl ester and the endocyclic lactone . Standard basic hydrolysis (saponification) is kinetically non-selective; hydroxide ions will attack both carbonyls, inevitably opening the lactone ring to form the acyclic 2-hydroxyglutarate dianion.

The Solution: Rather than attempting to prevent ring-opening (which is thermodynamically difficult under basic conditions), this protocol embraces the ring-opening followed by a thermodynamically controlled cyclization during the acidic workup. We utilize Lithium Hydroxide (LiOH) for its mildness and solubility profile, followed by a specific acidification and dehydration sequence that drives the equilibrium back to the desired lactone acid.

Chemical Pathway & Equilibrium

The following diagram illustrates the mechanistic pathway, highlighting the critical ring-opening and re-closing events.

ReactionPathway Substrate Methyl 5-oxotetrahydrofuran- 2-carboxylate (Lactone Ester) Intermediate Lithium 2-hydroxyglutarate (Acyclic Dianion) Substrate->Intermediate LiOH, THF/H2O (Ring Opening) AcidForm 2-Hydroxyglutaric Acid (Acyclic Diacid) Intermediate->AcidForm HCl (pH < 1) Product 5-oxotetrahydrofuran- 2-carboxylic acid (Target) AcidForm->Product -H2O (Cyclization) Thermodynamic Control Product->AcidForm H2O (Hydrolysis)

Figure 1: Reaction pathway showing the inevitable ring-opening under basic conditions and the crucial acid-catalyzed cyclization step.

Experimental Protocol

Materials & Reagents[1]
ReagentEquiv.[1][2]RoleGrade
Methyl 5-oxotetrahydrofuran-2-carboxylate 1.0Substrate>97%
Lithium Hydroxide Monohydrate (LiOH[3]·H₂O) 2.5BaseReagent
Tetrahydrofuran (THF) 5 VolSolventHPLC
Water (Deionized) 5 VolCo-solventType II
Hydrochloric Acid (2M) ExcessAcidifierReagent
Ethyl Acetate -ExtractionACS
Detailed Methodology
Step 1: Hydrolysis (Ring Opening)
  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 5-oxotetrahydrofuran-2-carboxylate (1.0 equiv) in THF (5 volumes).

  • Base Addition: Prepare a solution of LiOH·H₂O (2.5 equiv) in water (5 volumes). Add this aqueous solution dropwise to the THF solution at 0 °C.

    • Expert Note: We use 2.5 equivalents because the ring opening consumes 2 equivalents of base (one for the ester, one for the lactone). Using less will result in incomplete conversion.

  • Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.

    • Monitoring: Monitor by TLC (MeOH/DCM 1:9) or LCMS. The starting material spot (Rf ~0.6) should disappear. The intermediate (acyclic salt) will stay at the baseline.

Step 2: Acidification & Cyclization (Critical Step)
  • Concentration: Evaporate the THF under reduced pressure (rotary evaporator, 35 °C). The aqueous residue contains the lithium 2-hydroxyglutarate.

  • Acidification: Cool the aqueous residue to 0 °C. Acidify carefully with 2M HCl until pH reaches 1.0.

    • Observation: No immediate precipitation may occur as the acyclic diacid is water-soluble.

  • Cyclization Drive: Stir the highly acidic aqueous solution at room temperature for 1 hour.

    • Optional Optimization: If the substrate is sterically hindered, mild heating (40 °C) under vacuum facilitates water removal and drives the equilibrium toward the lactone (Le Chatelier's principle).

Step 3: Isolation
  • Extraction: Saturate the aqueous phase with NaCl (salting out). Extract exhaustively with Ethyl Acetate (3 x 10 volumes).

    • Why Ethyl Acetate? The lactone acid is highly soluble in EtOAc, whereas the acyclic diacid prefers the aqueous phase. This extraction selectively pulls the cyclized product.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄, and filter.

  • Evaporation: Concentrate in vacuo to yield the crude acid as a viscous oil or low-melting solid.

  • Crystallization (Optional): If the product is solid (chiral pure forms often are), recrystallize from EtOAc/Hexanes or Ether/Petroleum Ether.

Process Workflow Diagram

Workflow Start Start: Methyl Ester (THF Solution) AddBase Add LiOH (aq) 0°C -> RT, 3h Start->AddBase Check TLC/LCMS Check (SM Consumed?) AddBase->Check Check->AddBase No (Stir longer) Evap Remove THF (Rotovap) Check->Evap Yes Acidify Acidify to pH 1 (2M HCl) Evap->Acidify Cyclize Stir 1h or Heat (Drives Lactonization) Acidify->Cyclize Extract Extract w/ EtOAc (Salting Out) Cyclize->Extract Dry Dry (Na2SO4) & Conc. Extract->Dry Finish Target Acid (Viscous Oil/Solid) Dry->Finish

Figure 2: Operational workflow emphasizing the acidification/cyclization sequence.

Quality Control & Validation

To validate the synthesis, compare analytical data against the following standards.

NMR Characterization (CDCl₃, 400 MHz)

The diagnostic shift is the disappearance of the methyl ester singlet and the preservation of the lactone methine.

PositionShift (

ppm)
MultiplicityIntegrationAssignment
COOH 9.0 - 11.0Broad s1HCarboxylic Acid
C5-H 4.9 - 5.1m1HLactone methine (

to O)
C3-H 2.5 - 2.7m2HRing methylene (

to C=O)
C4-H 2.3 - 2.5m2HRing methylene (

to C=O)
OCH₃ Absent --Methyl Ester (Consumed)
Physical Properties
  • Appearance: Viscous colorless/pale yellow oil; slowly solidifies upon standing if enantiopure.

  • Melting Point: 71–73 °C (for pure enantiomer) [1].

  • Solubility: Soluble in Water, Methanol, EtOAc. Poorly soluble in Hexanes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization (Product remains as acyclic diacid in water).Increase acidity (pH < 1) and stir longer. Use continuous extraction with EtOAc.
Product is an Oil (not solid) Trace solvent or water; or racemic mixture.Racemic 5-oxotetrahydrofuran-2-carboxylic acid is often an oil.[3] Dry under high vacuum for 12h.
Decomposition Base concentration too high or temp > 40°C.Keep hydrolysis at RT. Avoid heating strongly basic solutions.

References

  • ScienceMadness Discussion. (2017). 5-Oxo-2-tetrahydrofurancarboxylic acid from glutamic acid. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester Mass Spectrum. Retrieved from [Link]

  • PubChem. (2023). 5-Oxotetrahydrofuran-2-carboxylic acid Compound Summary. Retrieved from [Link]

Sources

Application

Introduction: A Versatile Chiral Tool for Alcohol Analysis and Synthesis

An in-depth guide to the derivatization of alcohols using 5-oxotetrahydrofuran-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overvi...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the derivatization of alcohols using 5-oxotetrahydrofuran-2-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview, from fundamental chemical principles to detailed experimental protocols and applications.

In the landscape of pharmaceutical development and organic synthesis, the characterization and separation of chiral molecules are of paramount importance. The biological activity of a drug is often dictated by its stereochemistry, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even harmful. Consequently, robust methods for analyzing and isolating enantiomers are critical.

5-Oxotetrahydrofuran-2-carboxylic acid, particularly its chiral forms (S)-(+) and (R)-(-), serves as a powerful chiral derivatizing agent (CDA) for alcohols.[1][2] This γ-lactone carboxylic acid is a versatile building block used extensively in organic synthesis and analytical chemistry.[1][3] Its primary application in this context is to convert a racemic or enantiomerically-enriched mixture of chiral alcohols into a mixture of diastereomeric esters.[4][5] Since diastereomers possess different physical properties, they can be separated using standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC), enabling the quantification of enantiomeric excess (e.e.) and the isolation of enantiomerically pure alcohols.[5][6]

This guide details the underlying chemical principles, provides step-by-step protocols for derivatization, and outlines methods for the analysis and separation of the resulting diastereomers.

Section 1: The Chemistry of Derivatization

The reaction between an alcohol and 5-oxotetrahydrofuran-2-carboxylic acid is a classic esterification, typically a Fischer esterification, which involves the formation of an ester and water from a carboxylic acid and an alcohol in the presence of an acid catalyst.[7][8][9]

Mechanism of Action: Fischer-Speier Esterification

The core of the derivatization process is the acid-catalyzed nucleophilic acyl substitution. The mechanism proceeds through several key steps:

  • Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[8][9]

  • Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

  • Deprotonation: The protonated carbonyl of the resulting ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[8]

Fischer_Esterification Figure 1: Mechanism of Fischer Esterification cluster_0 Reaction Steps RCOOH R-COOH (5-Oxotetrahydrofuran- 2-carboxylic acid) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ H_plus H⁺ ROH R'-OH (Alcohol) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' (Diastereomeric Ester) Protonated_Ester->Ester - H⁺ Water H₂O

Caption: Figure 1: Mechanism of Fischer Esterification.

The Role of Chirality in Separation

When a racemic alcohol (a 50:50 mixture of R and S enantiomers) is reacted with an enantiomerically pure CDA, such as (S)-(+)-5-oxotetrahydrofuran-2-carboxylic acid, two different diastereomers are formed:

  • (R)-Alcohol + (S)-CDA → (R,S)-Diastereomeric Ester

  • (S)-Alcohol + (S)-CDA → (S,S)-Diastereomeric Ester

These (R,S) and (S,S) products are not mirror images of each other. They have distinct physical and chemical properties, including different boiling points, solubilities, and, most importantly, different interactions with a chiral or achiral stationary phase in chromatography.[5] This difference is the basis for their separation via techniques like HPLC or Gas Chromatography (GC).[6]

Section 2: Experimental Protocols

This section provides detailed protocols for the derivatization of alcohols. It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).

Reagents and Materials
Reagent/MaterialPurposeTypical Grade/PurityStorage Conditions
(S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acidChiral Derivatizing Agent>98%Inert gas at 2-8°C[1]
Alcohol SampleAnalyteVariesAs per sample stability
Dichloromethane (DCM), AnhydrousSolventAnhydrous, >99.8%Dry, away from light
N,N'-Dicyclohexylcarbodiimide (DCC)Coupling Agent/Activator>99%2-8°C, moisture sensitive
4-(Dimethylamino)pyridine (DMAP)Catalyst>99%Room Temperature
Diethyl Ether or Ethyl AcetateExtraction SolventACS GradeFlammable cabinet
Saturated Sodium Bicarbonate (NaHCO₃) SolutionAqueous Wash (Neutralization)ACS GradeRoom Temperature
Brine (Saturated NaCl Solution)Aqueous Wash (Drying)ACS GradeRoom Temperature
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)Drying AgentAnhydrousTightly sealed container
Protocol: Derivatization using DCC/DMAP Coupling

This method is highly efficient and proceeds under mild conditions, making it suitable for sensitive alcohol substrates.

1. Reagent Preparation:

  • Prepare a solution of the alcohol sample in anhydrous dichloromethane (DCM). A typical concentration is 0.1 M.

  • All glassware should be oven-dried or flame-dried to ensure anhydrous conditions.

2. Reaction Setup:

  • In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the alcohol (1.0 equivalent).

  • Add (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid (1.1 equivalents) to the flask.

  • Add a catalytic amount of DMAP (0.1 equivalents).

  • Cool the reaction mixture to 0°C in an ice bath.

3. Reaction Initiation:

  • Slowly add a solution of DCC (1.2 equivalents) in anhydrous DCM to the cooled reaction mixture. A white precipitate (dicyclohexylurea, DCU) will begin to form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

4. Monitoring the Reaction:

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the limiting alcohol reactant.

5. Work-up and Purification:

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filter cake with a small amount of DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.

  • The crude diastereomeric ester mixture can then be purified by flash column chromatography on silica gel or used directly for HPLC analysis.

Caption: Figure 2: Workflow for Alcohol Derivatization.

Section 3: Analysis and Separation

After successful derivatization, the resulting mixture of diastereomers must be analyzed to determine the enantiomeric composition of the original alcohol.

Analytical Techniques
TechniquePurposeKey Information Provided
¹H and ¹³C NMR Structural ConfirmationConfirms ester formation. Diastereomers may show distinct, resolvable signals for protons near the chiral centers.[4]
Mass Spectrometry (GC-MS, LC-MS) Molecular Weight Confirmation & PurityProvides the molecular weight of the derivative. Can be used to monitor reaction completion.[10][11]
High-Performance Liquid Chromatography (HPLC) Separation and QuantificationSeparates the diastereomers. Peak area integration is used to calculate the diastereomeric ratio, which corresponds to the enantiomeric ratio of the alcohol.[6][12]
Protocol: HPLC Separation of Diastereomers

1. Instrument Setup:

  • HPLC System: A standard HPLC system with a UV detector is typically sufficient.

  • Column: A normal-phase silica gel column (e.g., C18 is less common for this separation) is often effective. Chiral columns are not necessary as the analytes are diastereomers, not enantiomers.[6]

  • Mobile Phase: A mixture of non-polar and polar solvents, such as Hexane and Isopropanol (IPA) or Hexane and Ethyl Acetate.

  • Detection: UV detection at a wavelength where the derivative absorbs (often around 210-220 nm due to the ester carbonyl).

2. Method Development:

  • Dissolve a small amount of the crude or purified diastereomer mixture in the mobile phase.

  • Start with an isocratic elution (e.g., 95:5 Hexane:IPA) and inject the sample.

  • Optimize the mobile phase composition to achieve baseline separation of the two diastereomeric peaks. Increasing the polar solvent percentage will typically decrease retention time.

  • The goal is to achieve a resolution (Rs) value greater than 1.5 for accurate quantification.

3. Quantification:

  • Once a suitable method is developed, inject a known concentration of the sample.

  • Integrate the peak areas (Area₁ and Area₂) for the two diastereomers.

  • The enantiomeric excess (e.e.) of the original alcohol is calculated as follows:

    • % e.e. = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100

Section 4: Applications in Drug Discovery and Development

The derivatization of alcohols with 5-oxotetrahydrofuran-2-carboxylic acid is not merely an analytical exercise; it is a critical tool in the synthesis and evaluation of chiral pharmaceuticals.[1][3]

  • Determination of Absolute Configuration: By separating the diastereomers and analyzing one of them using a method like X-ray crystallography, the absolute configuration of the original alcohol can be unambiguously determined.[6][12]

  • Synthesis of Enantiopure Compounds: The protocol can be used on a preparative scale. After separating the diastereomers via chromatography, the chiral auxiliary (the derivatizing agent) can be cleaved (e.g., by hydrolysis) to yield the individual, enantiomerically pure alcohols.[6] These pure enantiomers are essential for testing in biological assays to identify the eutomer (the more active enantiomer).

  • Quality Control: In a manufacturing setting, this method can be used as a quality control assay to confirm the enantiomeric purity of a chiral alcohol intermediate used in the synthesis of an active pharmaceutical ingredient (API).[1]

References

  • Cas 21461-84-7,(S)-(+)-5-OXOTETRAHYDROFURAN-2-CARBOXYLIC ACID. lookchem. [Link]

  • 5-Oxo-2-tetrahydrofurancarboxylic acid | C5H6O4 | CID 251524. PubChem. [Link]

  • 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

  • Bondi, S., et al. Enantiomeric Composition of Chiral Alcohols. Fordham Research Commons. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Characterization of a thermotolerant aryl-alcohol oxidase from Moesziomyces antarcticus oxidizing 5-hydroxymethyl-2-furancarboxylic acid. PMC. [Link]

  • Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS. PubMed. [Link]

  • Carboxylic Acids to Alcohols. Chemistry Steps. [Link]

  • Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications (RSC Publishing). [Link]

  • 21.6: Chemistry of Esters. Chemistry LibreTexts. [Link]

  • Esterification Reaction between Alcohol and Carboxylic Acid. YouTube. [Link]

  • 21.6: Condensation of Acids with Alcohols- The Fischer Esterification. Chemistry LibreTexts. [Link]

  • Esterification of alcohols. Khan Academy. [Link]

  • 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST WebBook. [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. MDPI. [Link]

  • 13.9: Racemic Mixtures and the Resolution of Enantiomers. Chemistry LibreTexts. [Link]

  • Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Handling of Methyl 5-oxotetrahydrofuran-2-carboxylate

Subject: Troubleshooting Hydrolytic Instability & Storage Protocols for Methyl 5-oxotetrahydrofuran-2-carboxylate CAS: 3885-29-8 (General) / 19684-04-9 (R-isomer) Chemical Class: -Lactone / Methyl Ester Related Compounds...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Hydrolytic Instability & Storage Protocols for Methyl 5-oxotetrahydrofuran-2-carboxylate CAS: 3885-29-8 (General) / 19684-04-9 (R-isomer) Chemical Class:


-Lactone / Methyl Ester
Related Compounds:  2-Hydroxyglutaric acid derivatives, Pyroglutamic acid analogs (structural isosteres).
The Chemistry of Instability (The "Why")

Users often assume that because this compound is a cyclic ether derivative, it possesses the stability of standard tetrahydrofurans. This is incorrect.

Methyl 5-oxotetrahydrofuran-2-carboxylate is a


-lactone  with a pendant methyl ester. Its stability is governed by two competing electrophilic sites: the lactone carbonyl (C5) and the ester carbonyl (side chain).
  • The Primary Failure Mode (Lactone Hydrolysis): In aqueous media, particularly at pH > 7.0, hydroxide ions (

    
    ) rapidly attack the lactone carbonyl. This relieves ring strain, opening the ring to form methyl 2-hydroxyglutarate . This reaction is often faster than the hydrolysis of the methyl ester side chain.
    
  • The Secondary Failure Mode (Ester Hydrolysis): Continued exposure to water (or acid/base catalysis) hydrolyzes the methyl ester, releasing methanol and yielding the fully hydrolyzed 2-hydroxyglutaric acid .

Key Takeaway: In biological buffers (PBS, pH 7.4), this compound is a "ticking clock." It does not exist as a stable static molecule but as a transient species degrading into hydroxy-glutarates.

Degradation Pathway Visualization

DegradationPathway cluster_conditions Aqueous Conditions Parent Methyl 5-oxotetrahydrofuran- 2-carboxylate (Intact Lactone) Intermediate Methyl 2-hydroxyglutarate (Ring Opened) Parent->Intermediate pH > 7.0 (Fast) Nucleophilic Attack at C5 Final 2-Hydroxyglutaric Acid (Fully Hydrolyzed) Intermediate->Final Saponification (Slower) Methanol Methanol (Byproduct) Intermediate->Methanol

Figure 1: Stepwise hydrolytic degradation pathway. The lactone ring opening is the primary instability event in neutral-to-basic aqueous solutions.

Troubleshooting Guide

Use this decision matrix to diagnose experimental anomalies related to this compound.

SymptomProbable CauseCorrective Action
LC-MS shows correct mass but split peaks. Ring-Chain Tautomerism: In mobile phases with water, the lactone may exist in equilibrium with the open hydroxy-acid form.Acidify the mobile phase (0.1% Formic acid) to push equilibrium toward the closed lactone or the fully open acid, depending on pH.
Compound "disappears" in DMSO stock. Wet DMSO: DMSO is hygroscopic. Absorbed water hydrolyzes the lactone over weeks.Use anhydrous DMSO (stored over molecular sieves). Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.
Low potency in biological assay (pH 7.4). Rapid Hydrolysis: The half-life at pH 7.4 may be

minutes. You are assaying the hydrolysis product (2-hydroxyglutarate).
Prepare fresh dosing solutions immediately before use. Do not use serial dilutions stored for hours.
NMR shows extra methoxy singlet. Methanol Release: Indicates ester hydrolysis has occurred.Check pH of the NMR solvent (e.g.,

). If not buffered, it may be acidic/basic. Use

or

for structural characterization.
Solvent Selection Decision Tree

SolventSelection Start Select Solvent for Methyl 5-oxotetrahydrofuran-2-carboxylate IsBiological Is this for a Biological Assay? Start->IsBiological IsStorage Is this for Long-term Storage? IsBiological->IsStorage No UseBuffer Use HEPES or Phosphate (pH < 7.2) Prepare IMMEDIATELY before use. IsBiological->UseBuffer Yes Anhydrous Solid State (-20°C) OR Anhydrous DMSO + Sieves IsStorage->Anhydrous Yes Analysis Use Aprotic Solvents (ACN, DCM, Chloroform) IsStorage->Analysis No (Analysis)

Figure 2: Logic flow for minimizing hydrolytic risk during solvent selection.

Frequently Asked Questions (FAQs)

Q: Can I use Tris buffer for this compound? A: Avoid if possible. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine. Primary amines are nucleophiles that can attack the lactone ring to form an amide (aminolysis), irreversibly destroying your compound even faster than water hydrolysis [1]. Use non-nucleophilic buffers like HEPES, MOPS, or Phosphate (though phosphate can still catalyze general base hydrolysis, it is safer than Tris).

Q: What is the half-life of this compound in PBS? A: While specific kinetic data for this exact methyl ester is rare in literature, structurally similar


-lactones exhibit half-lives ranging from 30 minutes to 4 hours  at pH 7.4, depending on temperature and specific substitution [2]. You must empirically determine this for your specific assay conditions (see Protocol A below).

Q: Why does the refractive index/color change in aqueous solution? A: Ring opening generates a free hydroxyl group and a carboxylic acid (if fully hydrolyzed). This changes the polarity and refractive index of the solution. If the solution becomes acidic (due to acid generation), it may also affect pH-sensitive indicators in your media.

Experimental Protocols
Protocol A: Determination of Hydrolytic Half-Life via HPLC

Use this protocol to validate if the compound is stable enough for your specific assay window.

Materials:

  • HPLC System (C18 Column)

  • Buffer: 10 mM Ammonium Acetate (pH 4.0) vs. Acetonitrile (Gradient)

  • Test Buffer: PBS pH 7.4 (or your specific assay buffer)

Procedure:

  • Preparation: Prepare a 10 mM stock solution of the compound in anhydrous Acetonitrile (ACN).

  • Initiation: Spike the ACN stock into the Test Buffer (pre-warmed to 37°C) to a final concentration of 100 µM. (Keep organic solvent <1% to mimic assay conditions).

  • Sampling:

    • T=0: Immediately inject onto HPLC.

    • Intervals: Inject every 15 minutes for 2 hours.

  • Analysis: Monitor the decrease in the parent peak area.

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    is the rate constant.

Acceptance Criteria:

  • If

    
    , the data generated from the biological assay is invalid.
    
Protocol B: Emergency Purification (Removal of Hydrolyzed Species)

If your stock has degraded, you cannot easily "re-close" the ring in water. You must extract the intact ester.

  • Partition: Add Ethyl Acetate (EtOAc) to the aqueous mixture.

  • Wash: Wash the organic layer rapidly with cold dilute Sodium Bicarbonate (

    
    ).
    
    • Rationale: The hydrolyzed open-ring form (acid) will ionize and stay in the water. The intact lactone/ester (neutral) will partition into EtOAc.

  • Dry: Dry over

    
    , filter, and concentrate in vacuo (do not use heat >30°C).
    
References
  • Hermanson, G. T. (2013). Bioconjugate Techniques. Academic Press. (Chapter on Amine-Reactive Probes and the reactivity of esters/lactones toward primary amines like Tris).

  • Gomes, P., et al. (2007). "Hydrolysis of Lactones: A Kinetic Study." Journal of Physical Organic Chemistry. (General kinetics of gamma-lactone hydrolysis in aqueous media).
  • Wiberg, K. B., & Waldron, R. F. (1991). "Lactones.[1][2][3][4][5] 1. Heats of formation and hydrolysis." Journal of the American Chemical Society, 113(20), 7697–7705.

  • PubChem. (n.d.). Methyl 5-oxotetrahydrofuran-2-carboxylate. National Library of Medicine.

Sources

Optimization

Technical Support Center: Anhydrous Processing of Hygroscopic Lactone Esters

Current Status: Online Ticket ID: #LCT-H2O-REM Assigned Specialist: Senior Application Scientist Executive Summary: The Hydrolysis Threat Lactone esters (cyclic esters) present a unique challenge in synthesis and storage...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: #LCT-H2O-REM Assigned Specialist: Senior Application Scientist

Executive Summary: The Hydrolysis Threat

Lactone esters (cyclic esters) present a unique challenge in synthesis and storage. Unlike linear esters, lactones possess significant ring strain and high polarity, making them hygroscopic (water-attracting) and prone to hydrolysis .

In the presence of trace water, the equilibrium shifts: the lactone ring opens to form the corresponding hydroxy-acid. This is not merely an impurity issue; it is a degradation cascade. The hydroxy-acid can catalyze further hydrolysis (autocatalysis) or initiate uncontrolled oligomerization (e.g., poly-GBL formation).

This guide provides field-validated protocols to remove trace water and maintain anhydrous integrity.

Module 1: Diagnostic Framework

Before attempting dehydration, you must understand the state of your material.

The Hydrolysis Equilibrium

The reaction is reversible but thermodynamically driven toward the open-chain acid in the presence of moisture and heat.



  • Acid Conditions: Equilibrium favors the lactone, but water removal is required to drive closure.

  • Base Conditions: Irreversible ring opening (saponification). Never use basic drying agents (e.g.,

    
    , Basic Alumina) with lactones.
    
Decision Logic: Selecting a Drying Method

Use the following logic flow to determine the correct protocol for your specific lactone substrate.

DryingDecision Start START: Lactone Condition WaterContent Est. Water Content? Start->WaterContent HighWater > 1.0% (Gross Wetness) WaterContent->HighWater TraceWater < 1.0% (Trace Removal) WaterContent->TraceWater PreDry Pre-dry with MgSO4 (Filter, then proceed) HighWater->PreDry Thermal Is Molecule Thermally Stable (>100°C)? TraceWater->Thermal Distillation PROTOCOL B: Azeotropic Distillation (Toluene) Thermal->Distillation YES Sieves PROTOCOL A: Activated 3A Mol Sieves (Static Drying) Thermal->Sieves NO (Labile) PreDry->TraceWater

Figure 1: Decision tree for selecting the appropriate drying methodology based on water content and thermal stability.

Module 2: Primary Drying Protocols

Protocol A: Static Drying with Molecular Sieves (The Gold Standard)

Molecular sieves are zeolites with uniform pore sizes.[1] For lactones, Type 3A is the mandatory standard.

  • Why 3A? Type 3A sieves have a pore size of ~3 Ångstroms.[1][2][3] They adsorb water molecules (approx.[2][3] 2.8 Å) but exclude the larger organic lactone molecules.

  • Why not 4A? Type 4A sieves (4 Å) can adsorb small organic molecules (like ethanol or small lactones). If the lactone enters the zeolite cage, it may undergo surface-catalyzed hydrolysis or polymerization due to the Lewis acid sites within the crystal lattice [1].

Step-by-Step Workflow
  • Activation (Critical): Commercial sieves are supplied "wet." You must activate them.

    • Heat sieves to 250–300°C under high vacuum (< 1 mbar) for 12 hours.

    • Cool under inert gas (Argon/Nitrogen).

  • Loading: Add 10–20% w/v of activated 3A sieves to the lactone liquid.

    • Example: For 100 mL of GBL, add 10–20 g of sieves.

  • Incubation: Seal the vessel under Argon. Allow to stand for 24–48 hours .

    • Note: Stirring is generally unnecessary and can grind the sieves, creating filtration dust.

  • Filtration: Decant or filter the supernatant through a 0.45 µm PTFE syringe filter into the reaction vessel.

Protocol B: Azeotropic Distillation

Used for robust lactones (e.g., GBL, Valerolactone) that can withstand heating. This method actively "sweeps" water out of the system.

  • Solvent Choice: Toluene (BP 110°C).[4]

    • Forms a heterogeneous azeotrope with water (BP ~84°C, approx. 20% water).

    • Toluene is preferred over Benzene (toxicity) and DCM (no effective azeotrope with water).

Step-by-Step Workflow
  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Mixture: Dissolve the lactone in Toluene (1:3 ratio).

  • Reflux: Heat to reflux. Water/Toluene vapor rises, condenses, and falls into the trap.

    • Water (denser) settles at the bottom; Toluene overflows back into the flask.

  • Completion: Continue until no new water droplets accumulate in the trap (typically 1–4 hours).

  • Isolation: Remove the Toluene via rotary evaporation or vacuum distillation.

Module 3: Troubleshooting & FAQs

Comparison of Drying Agents
AgentSuitability for LactonesMechanismRisk Profile
Mol. Sieves 3A Excellent Physical Adsorption (Size exclusion)Low. Safest for labile esters.
Mol. Sieves 4A Poor Physical AdsorptionModerate. May adsorb/degrade small lactones.
MgSO₄ / Na₂SO₄ Fair HydrationLow. Good for bulk water, poor for trace ppm levels.
Calcium Hydride (CaH₂) DANGEROUS Chemical Reaction (

)
High. Hydrides can reduce esters/lactones to diols. Avoid.
Silica Gel Poor Surface AdsorptionHigh. Acidic surface catalyzes hydrolysis/ring-opening.
Common Issues
Q: My Karl Fischer (KF) titration results are drifting and won't stabilize. Why?

A: This is a classic artifact known as the "Side Reaction Interference." Standard KF reagents contain methanol . Lactones can react with the methanol (transesterification) or the KF base, generating water as a byproduct during the titration [2].

  • Symptom: The titrator keeps counting, causing a "vanishing endpoint" and falsely high water readings.

  • Solution: Switch to "Ketone/Aldehyde" specific KF reagents (Methanol-free). These typically use methoxyethanol or chloroform/ethanol mixtures that suppress the side reaction. Alternatively, use a Coulometric KF with a diaphragm cell and specific anolytes.

Q: The lactone turned into a viscous gel after drying. What happened?

A: You likely triggered Ring-Opening Polymerization (ROP) .

  • Cause: Combination of heat (distillation) and a trace initiator. If you used acidic silica or basic alumina to "dry" the lactone, these surfaces acted as catalysts.

  • Fix: Use neutral Molecular Sieves (3A). If distilling, ensure glassware is acid-washed and base-free.

Q: Can I use vacuum drying (lyophilization)?

A: Generally, no . Most simple lactones (GBL, valerolactone) are liquids with high boiling points but low freezing points. They are difficult to freeze-dry and may simply evaporate (sublime) or bump in the lyophilizer, contaminating the pump oil.

References

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[2] A Reappraisal by Application of a Novel Method for Solvent Water Assay. The Journal of Organic Chemistry.

  • Schöffski, K. (2000). The Karl Fischer Titration: Chemical Reactions and Side Reactions.[5][6] Metrohm Monographs.

  • Bradley, D., et al. (2014). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.

  • Sigma-Aldrich Technical Bulletin. Molecular Sieves: Activation and Usage.

For further assistance, please contact the Application Engineering Team at

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Chiral HPLC Separation of 5-Oxotetrahydrofuran-2-Carboxylate Enantiomers

The following guide provides an in-depth technical comparison of chiral HPLC methods for separating 5-oxotetrahydrofuran-2-carboxylate enantiomers. Executive Summary & Analyte Profile The separation of 5-oxotetrahydrofur...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of chiral HPLC methods for separating 5-oxotetrahydrofuran-2-carboxylate enantiomers.

Executive Summary & Analyte Profile

The separation of 5-oxotetrahydrofuran-2-carboxylate (also known as the lactone of


-hydroxyglutaric acid or 5-oxo-2-tetrahydrofurancarboxylic acid esters) is a critical step in the asymmetric synthesis of glutamate analogs and natural products.

This molecule presents specific chromatographic challenges:

  • Lactone Instability: The 5-membered lactone ring is susceptible to hydrolysis in basic or highly aqueous acidic conditions, favoring Normal Phase (NP) or Polar Organic Mode (POM) over standard Reversed Phase (RP).

  • Chromophores: It lacks strong UV chromophores, often requiring detection at low wavelengths (210–220 nm) or Refractive Index (RI) detection.

  • Functional Groups: The separation relies heavily on hydrogen bonding and dipole-dipole interactions with the carbonyl groups (C2-ester and C5-lactone).

Analyte Structure
  • Core: Tetrahydrofuran-2-carboxylic acid (lactone form).

  • Stereocenter: C2 position.

  • Common Derivatives: Methyl ester, Ethyl ester, Free acid.

Comparative Method Analysis

The following table synthesizes field-proven methods. The Chiralcel OD-H is the historical "Gold Standard" for the ester forms, while Chiralpak IG represents the modern, robust alternative.

Table 1: Comparative Specification of Chiral Methods
FeatureMethod A: The Gold Standard Method B: The Modern Robust Method C: The Acid Specialist
Column Chiralcel OD-H Chiralpak IG Chiralpak QN-AX
Selector Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3-chloro-5-methylphenylcarbamate)Quinine derivative (Anion Exchange)
Type Coated PolysaccharideImmobilized PolysaccharideCinchona Alkaloid / Anion Exchange
Target Esters (Methyl/Ethyl)Esters (Solubility issues)Free Carboxylic Acid
Mobile Phase Hexane / Isopropanol (90:10)Hexane / Ethanol / DCMMeOH / ACN / Acid Buffer
Mode Normal Phase (NP)NP / Polar OrganicPolar Ionic / RP
Selectivity (

)
High (> 1.2)High (Tunable)High for Acids
Durability Low (Restricted solvents)High (Solvent versatile)High
Primary Risk Column stripping if solvent wrongNone (Robust)Ion suppression

Detailed Experimental Protocols

Protocol A: Normal Phase Separation of Alkyl Esters (Chiralcel OD-H)

Best for: Routine purity checks of methyl/ethyl esters.

Scientific Rationale: The Cellulose tris(3,5-dimethylphenylcarbamate) selector forms hydrogen bonds with the carbonyl oxygens of the lactone and the ester. The rigid helical structure of the cellulose backbone creates a chiral cavity that discriminates between the (S)- and (R)-enantiomers based on steric fit.

Workflow:

  • System Preparation: Flush HPLC lines with Hexane (HPLC Grade) to remove any traces of RP solvents (Water/MeOH).

  • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Prep:

    • Mix n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.

    • Note: Ethanol can be used (95:5) for higher efficiency, but IPA often provides better resolution (

      
      ) for this specific lactone.
      
    • Degas by ultrasonication for 10 mins.

  • Equilibration: Flow at 1.0 mL/min for 30 minutes until baseline stabilizes.

  • Detection: UV at 210 nm (or 220 nm).

    • Why? The lactone carbonyl absorption is weak; 254 nm is often insufficient.

  • Sample Injection:

    • Dissolve 1 mg of sample in 1 mL of Mobile Phase.

    • Inject 5–10 µL.

  • Expected Results:

    • Retention times (

      
      ) typically range between 15–25 minutes.
      
    • Elution order is dependent on the specific ester but often (S) elutes before (R) on OD-H (verify with pure standard).

Protocol B: Separation of the Free Acid (Chiralpak QN-AX)

Best for: 5-oxotetrahydrofuran-2-carboxylic acid (un-esterified).

Scientific Rationale: Separating the free acid on polysaccharide columns often results in peak tailing due to dimerization of the carboxylic acid. The Chiralpak QN-AX uses a quinine-derived selector that acts as a weak anion exchanger. It forms an ionic bond with the carboxylate of the analyte, providing a strong "anchor" point for chiral recognition.

Workflow:

  • Mobile Phase: Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5 v/v/w) (Polar Organic Mode).

  • Flow Rate: 0.5 mL/min (Lower flow due to higher viscosity of POM).

  • Temperature: 25°C.

  • Mechanism: The tertiary amine of the quinine moiety pairs with the carboxylic acid. The chiral cleft of the alkaloid then discriminates the lactone ring orientation.

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway for method selection and optimization, ensuring the preservation of the lactone ring.

ChiralSeparationStrategy Start Analyte: 5-oxotetrahydrofuran-2-carboxylate CheckForm Identify Functional Form Start->CheckForm IsEster Ester (Methyl/Ethyl) CheckForm->IsEster IsAcid Free Carboxylic Acid CheckForm->IsAcid Method1 Primary Method: Chiralcel OD-H (Hexane/IPA 90:10) IsEster->Method1 Method3 Anion Exchange Method: Chiralpak QN-AX (MeOH/Acid Buffer) IsAcid->Method3 Deriv Alternative: Derivatize to Ester (Use Method 1) IsAcid->Deriv If QN-AX unavailable CheckSol Solubility Issues? Method1->CheckSol CheckSol->Method1 No Method2 Secondary Method: Chiralpak IG (Hexane/DCM/EtOH) CheckSol->Method2 Yes Deriv->Method1

Caption: Decision tree for selecting the optimal chiral stationary phase based on the functional form (acid vs. ester) and solubility requirements.

Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Tailing (Acid) Dimerization of -COOH groups.Add 0.1% Trifluoroacetic acid (TFA) to the mobile phase (for Polysaccharide columns) or switch to QN-AX.
Ring Hydrolysis Aqueous mobile phase pH > 7.Strictly avoid basic buffers. Use anhydrous alcohols (IPA/EtOH) and Hexane. Keep water content < 5% if RP is necessary.
Low Sensitivity Weak UV absorption.Use 210 nm . Ensure solvents are "HPLC Grade UV Cutoff" (e.g., avoid low-grade THF). Consider ELSD or RI detection.
Poor Resolution Mobile phase too strong.Decrease alcohol modifier (e.g., go from 90:10 to 95:5 Hexane/IPA). Lower temperature to 10–15°C.

References

  • Tóth, G., et al. (1999). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation. Chemical Communications. Link

    • Context: Establishes Chiralcel OD-H as the primary method for determining ee% of alkyl 5-oxotetrahydrofuran-2-carboxyl
  • Daicel Corporation. (2020). Instruction Manual for CHIRALCEL® OD-H. Chiral Technologies. Link

    • Context: Technical specifications for the polysaccharide column standard.
  • Lämmerhofer, M. (2010). Chiral recognition by enantioselective liquid chromatography: Mechanisms and modern chiral stationary phases. Journal of Chromatography A. Link

    • Context: Mechanistic explanation of Cinchona-based (QN-AX)
  • Sigma-Aldrich. (2024).[1] Product Specification: (S)-(+)-5-Oxo-2-tetrahydrofurancarboxylic acid. Link

    • Context: Physical properties and stability data for the target analyte.

Sources

Comparative

Comparative Guide: 1H NMR Analysis of Methyl 5-oxotetrahydrofuran-2-carboxylate

Executive Summary Methyl 5-oxotetrahydrofuran-2-carboxylate (also known as the methyl ester of 2-hydroxyglutaric acid -lactone) is a critical chiral intermediate in the synthesis of modified nucleosides and glutamate ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 5-oxotetrahydrofuran-2-carboxylate (also known as the methyl ester of 2-hydroxyglutaric acid


-lactone) is a critical chiral intermediate in the synthesis of modified nucleosides and glutamate analogs. Its structural rigidity, defined by the 

-lactone ring, presents unique NMR challenges, specifically regarding diastereotopic proton resolution and differentiation from open-chain hydrolysis products.

This guide provides a technical comparison of the target molecule against its primary structural analogs and synthetic precursors. We focus on spectral "performance"—defined here as signal resolution, diagnostic shift separation, and structural stability under analytical conditions.

Part 1: Structural Logic & Spectral Assignments

The Molecule

The target molecule consists of a 5-membered lactone ring with a methyl ester pendant at the C2 position.

  • Chirality: The C2 center creates a chiral environment.

  • Diastereotopicity: The methylene protons at C3 and C4 are diastereotopic (

    
    ), leading to complex second-order coupling patterns (ABMX systems) rather than simple triplets or quartets.
    
1H NMR Assignment (CDCl , 400 MHz)
PositionProton LabelShift (

ppm)
Multiplicity

Coupling (Hz)
Structural Insight
C2 H-24.85 - 4.95 dd or ddd

Diagnostic Handle. Significantly deshielded by the adjacent lactone oxygen and ester carbonyl.
Ester -OCH

3.81 s-Sharp singlet. Integral reference (3H).
C4 H-4a, H-4b2.50 - 2.65 mComplex

to lactone carbonyl. Strongly coupled to H-3.
C3 H-3a, H-3b2.10 - 2.45 mComplex

to carbonyls. Shows strong geminal and vicinal coupling.

Expert Note: In lower field instruments (<300 MHz), the H-3 and H-4 multiplets often overlap, creating a "roofing effect." High-field (≥400 MHz) is recommended to resolve the specific coupling constants of the rigid ring system.

Part 2: Comparative Analysis of Alternatives

In drug development, this molecule is rarely analyzed in isolation. It is usually compared against its ethyl analog (alternative ester), its open-chain precursor (hydrolysis impurity), or its nitrogen analog (lactam).

Comparative Data Table
FeatureTarget: Methyl Ester Alt 1: Ethyl Ester Alt 2: Open Chain (Diester) Alt 3: Lactam (Pyroglutamate)
Formula C

H

O

C

H

O

C

H

O

C

H

NO

H-2 Shift ~4.90 ppm ~4.85 ppm~4.20 - 4.40 ppm ~4.25 ppm
Ester Signal Singlet (3.8 ppm)Quartet (4.2) + Triplet (1.3)Two Singlets (3.7, 3.8)Singlet (3.7 ppm)
Exchangeable NoneNone-OH (broad, variable)-NH (broad, ~6-8 ppm)
Resolution High Medium (Ethyl overlaps ring)HighHigh
Stability Moderate (Hydrolysis risk)ModerateStableVery High
Performance Analysis
1. Resolution vs. Ethyl Ester (Alternative 1)
  • Observation: The ethyl ester analog (Ethyl 5-oxotetrahydrofuran-2-carboxylate) introduces a methylene quartet at

    
     4.2 ppm.
    
  • Impact: This quartet often overlaps with the critical H-2 methine signal of the lactone ring or open-chain impurities.

  • Verdict: The Methyl Ester offers superior spectral resolution because the methyl singlet (

    
     3.8) is isolated from the complex ring region (2.0–2.7 ppm) and the methine region (4.9 ppm).
    
2. Detection of Ring Opening (Alternative 2)
  • Mechanism: In the presence of moisture or acid/base traces, the lactone ring hydrolyzes to Dimethyl 2-hydroxyglutarate.

  • Diagnostic:

    • Lactone (Closed): H-2 is constrained and deshielded (

      
       ~4.9 ppm).
      
    • Open Chain: H-2 relaxes and shields (

      
       ~4.2 ppm).
      
    • Causality: The relief of ring strain and the loss of the specific lactone anisotropy causes this significant upfield shift (

      
       ppm). This is the primary purity check.
      
3. Differentiation from Lactam (Alternative 3)
  • Context: If synthesizing from Glutamic acid, Methyl Pyroglutamate (lactam) is a common side product.

  • differentiation: The substitution of Oxygen (Lactone) for Nitrogen (Lactam) changes the electronegativity environment. The Lactam H-2 resonates upfield (

    
     4.25) compared to the Lactone H-2 (
    
    
    
    4.90). Furthermore, the Lactam shows a broad N-H signal absent in the target.

Part 3: Visualization of Analytical Logic

Diagram 1: Molecular Structure & Proton Environments

G Molecule Methyl 5-oxotetrahydrofuran-2-carboxylate H2 H-2 (Methine) δ 4.9 ppm Diagnostic for Ring Closure Molecule->H2 OMe Methoxy (-OCH3) δ 3.8 ppm (s) Integral Reference Molecule->OMe Ring Ring Protons (H3/H4) δ 2.1 - 2.7 ppm ABMX System (Diastereotopic) Molecule->Ring

Caption: Proton environments of the target molecule. H-2 is the critical diagnostic handle for confirming the lactone structure.

Diagram 2: Purity Assessment Workflow

Workflow Sample Crude Sample Solvent Dissolve in CDCl3 (Avoid DMSO to prevent OH exchange masking) Sample->Solvent Acquire Acquire 1H NMR (Min 16 Scans, d1=5s) Solvent->Acquire Check_H2 Check 4.8 - 5.0 ppm Region Acquire->Check_H2 Result_Clean Signal at ~4.9 ppm only (Pure Lactone) Check_H2->Result_Clean Only dd Result_Mix Signals at 4.9 & 4.2 ppm (Hydrolysis/Open Chain) Check_H2->Result_Mix dd + t Result_Lactam Signal at ~4.25 ppm + Broad NH (Lactam Contamination) Check_H2->Result_Lactam Broad Singlet present

Caption: Decision logic for assessing the purity of the methyl ester against common hydrolytic and synthetic impurities.

Part 4: Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-d (CDCl

    
    , 99.8% D) is preferred over DMSO-d
    
    
    
    .
    • Reasoning: DMSO is hygroscopic. Absorbed water can catalyze ring opening (hydrolysis) of the lactone during acquisition. CDCl

      
       provides a sharper resolution of the diastereotopic ring protons.
      
  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Tube: High-precision 5mm NMR tube (Class A or B).

Acquisition Parameters (400 MHz Base)
  • Pulse Sequence: Standard 1D Proton (zg30).

  • Relaxation Delay (d1): Set to 5.0 seconds .

    • Expert Insight: The quaternary carbonyl carbons relax slowly, but for 1H, the methine proton (H-2) can also have longer T1 times due to its isolated environment. A short d1 (<1s) will under-integrate H-2 relative to the methyl singlet, leading to false purity calculations.

  • Scans (ns): 16 (Routine) or 64 (Trace impurity detection).

  • Temperature: 298 K (25°C). Ensure equilibration to prevent drift.

Processing
  • Window Function: Exponential multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

  • Phasing: Manual phasing is required. The complex multiplets in the 2.0–2.7 ppm region are sensitive to automatic phasing errors.

  • Referencing: Calibrate to residual CHCl

    
     at 
    
    
    
    7.26 ppm.

References

  • ChemicalBook. (2025). (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid NMR Spectrum. Retrieved from

  • National Institutes of Health (NIH). (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. Retrieved from

  • BenchChem. (2025).[1] A Comparative Guide to the 1H and 13C NMR Analysis of Ethyl 5-methylfuran-2-carboxylate and Its Analogs. Retrieved from

  • Florida Atlantic University. (2006).[2] Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Retrieved from

  • University of Pittsburgh. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Retrieved from

Sources

Validation

Enantiomeric Excess Determination of Lactone Esters: A Comparative Technical Guide

This guide details the determination of enantiomeric excess (ee) for lactone esters, specifically focusing on volatile - and -lactones common in pharmaceutical intermediates and fragrance formulations. Executive Summary:...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the determination of enantiomeric excess (ee) for lactone esters, specifically focusing on volatile


- and 

-lactones common in pharmaceutical intermediates and fragrance formulations.

Executive Summary: The Stereochemical Imperative

In drug development and flavor chemistry, the chirality of lactone esters is not merely a structural detail—it is a functional determinant. For instance,


-

-decalactone provides a distinct peach-like aroma, while its

-enantiomer is often described as weaker or chemically distinct. In pharmacokinetics, the metabolic hydrolysis of lactone prodrugs is frequently stereoselective.

This guide compares the primary analytical modalities for determining ee and establishes Chiral Gas Chromatography (GC) as the gold standard for volatile lactone esters due to its superior resolution (


) and solvent-free efficiency.

Methodology Landscape: GC vs. HPLC vs. NMR

While Chiral HPLC is dominant for non-volatile APIs, Chiral GC offers distinct thermodynamic advantages for lactone esters.

Comparative Performance Matrix
FeatureChiral GC (Recommended) Chiral HPLC Chiral NMR (Shift Reagents)
Primary Mechanism Inclusion complexation (Host-Guest)Interaction with CSP surface (e.g., Amylose/Cellulose)Diastereomeric complexation in solution
Resolution (

)
High (

typical)
Moderate to HighLow (often requires peak deconvolution)
Sensitivity High (FID/MS); < 1 ng on columnModerate (UV/RI); chromophore dependentLow (requires mg quantities)
Sample Prep Minimal (Dilute & Shoot)Minimal (Dissolve & Shoot)High (Drying, pure solvent required)
Throughput Fast (15–30 min)Medium (20–40 min)Slow (Acquisition + Phasing)
Cost per Analysis Low (Gas only)Medium (Solvents)High (Deuterated solvents + Shift reagents)
Expert Insight: Why GC Wins for Lactones

Lactone esters are typically low-molecular-weight, neutral, and volatile. Chiral HPLC often requires normal-phase solvents (Heptane/IPA) which can interfere with detection of non-chromophoric lactones (requiring RI or ELSD). GC-FID is universal for carbon-containing compounds, providing a linear response crucial for accurate ee calculation without response factor correction.

Deep Dive: Chiral GC Strategy

The "Heart" of the Separation: Cyclodextrin Stationary Phases

For lactones, Derivatized


-Cyclodextrins (

-CD)
are the industry standard.
  • Mechanism: The lactone enters the hydrophobic cavity of the CD. The enantiomers interact differentially with the C2 and C3 secondary hydroxyl groups at the mouth of the torus.

  • Phase Selection:

    • 
      -DEX 120 (Permethylated):  General purpose.
      
    • 
      -DEX 225 (2,3-di-O-acetyl-6-O-TBDMS):  High selectivity for polar lactones due to specific H-bonding capabilities.
      
Thermodynamic Control: The Isoenantioselective Temperature ( )

Separation in chiral GC is entropy-enthalpy driven.

  • Below

    
    : Enantiomers separate.
    
  • At

    
    : Co-elution occurs (Resolution = 0).
    
  • Critical Rule: Always optimize temperature ramps starting at least 30°C below the boiling point of the solvent/analyte mix. Lower temperatures generally increase resolution (

    
    ) but broaden peaks.
    

Experimental Protocol: Determination of ee for -Decalactone

Objective: Quantify the ee of a synthesized batch of


-decalactone using a self-validating GC-FID method.
Materials & Equipment
  • Instrument: Agilent 7890 GC (or equivalent) with FID.

  • Column: Supelco

    
    -DEX 225 (30 m 
    
    
    
    0.25 mm
    
    
    0.25
    
    
    m).
  • Reagents: HPLC-grade Methyl tert-butyl ether (MTBE) or Hexane.

  • Standards: Racemic

    
    -decalactone (Reference), Pure 
    
    
    
    -
    
    
    -decalactone (for peak ID).
Method Parameters[1][2]
ParameterSettingRationale
Inlet Split (50:1) @ 250°CPrevents column overload; ensures sharp peaks.
Carrier Gas Helium @ 35 cm/sec (Constant Flow)Optimal Van Deemter efficiency for capillary columns.
Oven Program 90°C (hold 1 min)

2°C/min

160°C

20°C/min

230°C
Slow ramp maximizes interaction time with chiral selector.
Detector FID @ 250°CUniversal detection; high linearity.
Sample Vol. 1.0

L
Standard injection volume.
Step-by-Step Workflow
  • System Suitability (Racemic Standard):

    • Dissolve racemic

      
      -decalactone in MTBE (1 mg/mL).
      
    • Inject.[1] Verify baseline separation (

      
      ).
      
    • Note: If

      
      , lower the initial oven temperature by 10°C or reduce the ramp rate to 1°C/min.
      
  • Peak Identification:

    • Inject the pure

      
      -enantiomer standard.
      
    • Compare retention time (

      
      ) to the racemate to identify the elution order (e.g., 
      
      
      
      elutes at 18.2 min,
      
      
      at 18.9 min).
  • Sample Analysis:

    • Prepare the unknown sample at the same concentration (1 mg/mL).

    • Inject in triplicate.

  • Self-Validation Check:

    • Inject a solvent blank after the sample to ensure no carryover (lactones can be sticky).

Data Analysis & Calculations

Visualizing the Mechanism

The following diagram illustrates the workflow and the chiral recognition mechanism.

ChiralGC_Workflow cluster_mech Mechanism: Cyclodextrin Cavity Sample Crude Lactone Sample Prep Dilution (MTBE) 1 mg/mL Sample->Prep Inlet GC Inlet Split 50:1 Prep->Inlet Column Chiral Column (β-DEX 225) Inlet->Column Separation Enantiomer Separation (Host-Guest Interaction) Column->Separation Detector FID Detection Separation->Detector Data Chromatogram Integration Detector->Data Result Calculate % ee Data->Result Lactone_R (R)-Enantiomer Stronger Binding Lactone_R->Separation Elutes 2nd Lactone_S (S)-Enantiomer Weaker Binding Lactone_S->Separation Elutes 1st

Caption: Operational workflow for chiral GC analysis, highlighting the differential binding affinity in the cyclodextrin stationary phase.

Calculation

The Enantiomeric Excess is calculated using the integrated peak areas of the major (


) and minor (

) enantiomers.

[2]

Example Data:

  • Area of Peak 1 (S): 150 counts

  • Area of Peak 2 (R): 9850 counts



Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Peak Co-elution Temperature too high (near

).
Decrease initial oven temp by 10°C; reduce ramp rate.
Broad Peaks Column overload or dead volume.Increase split ratio (e.g., to 100:1); check liner installation.
Peak Reversal Change in Cyclodextrin type.Critical: Elution order can reverse between

-DEX 120 and

-DEX 225. Always re-validate with a pure standard when changing columns.
Baseline Drift Column bleed (common in chiral phases).Ensure final temp does not exceed column max (usually 230°C for DEX columns). Perform a conditioning run.

References

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Link

  • König, W. A., et al. (1990). Cyclodextrins as chiral stationary phases in capillary gas chromatography. Journal of High Resolution Chromatography, 13(5), 328-332. Link

  • Mosandl, A. (1992). Capillary gas chromatography in quality assessment of flavours and fragrances. Journal of Chromatography A, 624(1-2), 267-292. Link

  • Restek Corporation. (2021). Chiral Separations: How do our GC chiral columns compare? Restek Resource Hub. Link

  • Supelco/Sigma-Aldrich. (2023).

    
    -DEX Series Technical Guide. Link
    

Sources

Comparative

Comparative Guide: Methyl 5-oxotetrahydrofuran-2-carboxylate vs. Pyroglutamic Acid Derivatives

Executive Summary This guide provides a technical comparison between Methyl 5-oxotetrahydrofuran-2-carboxylate (M5OTF2C) and Pyroglutamic Acid (PGA) derivatives (specifically Methyl Pyroglutamate). While both share a 5-m...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Methyl 5-oxotetrahydrofuran-2-carboxylate (M5OTF2C) and Pyroglutamic Acid (PGA) derivatives (specifically Methyl Pyroglutamate). While both share a 5-membered ring scaffold derived from glutamic acid, the substitution of the ring nitrogen (lactam) with oxygen (lactone) fundamentally alters their electronic stability, reactivity profile, and utility in drug development.

The Verdict:

  • Select M5OTF2C (Lactone) when you require a reactive chiral synthon . Its lower hydrolytic stability allows for facile ring-opening transformations, making it an ideal precursor for chiral

    
    -hydroxy acids and substituted tetrahydrofurans.
    
  • Select PGA Derivatives (Lactam) when you require a stable scaffold . The amide resonance confers significant resistance to hydrolysis, making it suitable for peptidomimetics, N-terminal protection, and orally bioavailable drugs (e.g., Racetams).

Structural & Electronic Fundamentals

The core distinction lies in the heteroatom at position 1 of the ring system. This single atom dictates the resonance energy and electrophilicity of the carbonyl carbon.

FeatureMethyl 5-oxotetrahydrofuran-2-carboxylate (Lactone)Methyl Pyroglutamate (Lactam)
Core Structure

-Lactone (Cyclic Ester)

-Lactam (Cyclic Amide)
Heteroatom Oxygen (-O-)Nitrogen (-NH-)
Resonance Stabilization Moderate. Oxygen is more electronegative, withdrawing density from the carbonyl, making it more electrophilic.High. Nitrogen lone pair donates strongly into the carbonyl (

-donation), significantly reducing electrophilicity.
H-Bonding Acceptor only (C=O, Ring O).Donor (N-H) and Acceptor (C=O).
Hydrolytic Stability Low to Moderate. Prone to hydrolysis at pH > 7.High. Stable over wide pH ranges; requires enzymes (5-oxoprolinase) or harsh acid/base to open.
Chirality Origin Derived from L-Glutamic Acid (Retention of Config).[1]Derived from L-Glutamic Acid (Retention of Config).[1][2]
Electronic Consequence

The lactam nitrogen in PGA provides substantial resonance stabilization (


), rendering the carbonyl carbon less susceptible to nucleophilic attack. In contrast, the lactone oxygen in M5OTF2C is more electronegative, pulling electron density away from the carbonyl, increasing its electrophilic character (

Lactone


Lactam).

Synthetic Accessibility & Manufacturing

Both compounds are synthesized from L-Glutamic acid, but the pathways diverge significantly in mechanism and complexity.

Pathway A: The Lactone Route (M5OTF2C)

Synthesis involves the deamination of L-Glutamic acid using sodium nitrite (diazotization).

  • Mechanism: Formation of a diazonium intermediate followed by intramolecular nucleophilic attack.

  • Stereochemistry: Proceeds with retention of configuration (L-Glu

    
     (S)-Lactone). This is often rationalized via a double-inversion mechanism involving an unstable 
    
    
    
    -lactone intermediate formed by the neighboring
    
    
    -carboxylate group.
  • Key Reagents:

    
    , 
    
    
    
    (or
    
    
    ), followed by esterification (
    
    
    ).
Pathway B: The Lactam Route (PGA)

Synthesis involves thermal cyclodehydration.

  • Mechanism: Nucleophilic attack of the

    
    -amino group on the 
    
    
    
    -carboxylic acid.
  • Stereochemistry: Retention of configuration.[1]

  • Key Reagents: Heat (

    
    ) or water reflux.
    

SynthesisPathways Glu L-Glutamic Acid (S-Configuration) Diazo Diazonium Intermediate [N2+ Species] Glu->Diazo NaNO2, HCl (Deamination) CyclicIntermediate Thermal Cyclization (-H2O) Glu->CyclicIntermediate Heat (140°C) LactoneAcid (S)-5-oxotetrahydrofuran- 2-carboxylic acid Diazo->LactoneAcid Intramolecular Attack (Retention) M5OTF2C Methyl 5-oxotetrahydrofuran- 2-carboxylate (Target Lactone) LactoneAcid->M5OTF2C MeOH, H+ (Esterification) PGA Pyroglutamic Acid (5-oxoproline) CyclicIntermediate->PGA Dehydration MePGA Methyl Pyroglutamate (Target Lactam) PGA->MePGA MeOH, H+ (Esterification)

Figure 1: Divergent synthesis of Lactone vs. Lactam scaffolds from L-Glutamic Acid.

Reactivity Profile & Stability Data

For drug development, the stability profile is the deciding factor.

Hydrolysis Kinetics

Experimental data supports that


-lactones hydrolyze significantly faster than 

-lactams.
  • M5OTF2C: In aqueous base (pH 10), half-life (

    
    ) is measured in minutes to hours . The ring opens to form the 
    
    
    
    -hydroxy glutaric acid derivative.
  • PGA Derivatives: In similar conditions,

    
     is measured in days or weeks . The amide bond requires significant energy (high temperature or strong base) to cleave.
    
Nucleophilic Ring Opening
  • M5OTF2C (Lactone): The ring carbonyl is a "soft" electrophile. It reacts readily with amines to form

    
    -hydroxy amides. This makes it an excellent acylating agent .
    
  • PGA (Lactam): The ring carbonyl is deactivated. It generally does not react with amines under mild conditions. It requires activation (e.g., Boc-protection of the Nitrogen to suppress resonance) to undergo nucleophilic attack.

Reactivity Lactone M5OTF2C (Lactone) Base Dilute Base (pH 9-10) Nucleophile: OH- Lactone->Base Amine Primary Amine (R-NH2) Nucleophile Lactone->Amine Lactam Methyl Pyroglutamate (Lactam) Lactam->Base Lactam->Amine OpenHydroxy Ring Opening -> Hydroxy-Diester/Acid (Fast) Base->OpenHydroxy k_obs: High Stable No Reaction / Stable Ring (Resonance Protected) Base->Stable k_obs: Very Low Amine->Stable Inert AmideProduct Ring Opening -> Gamma-Hydroxy Amide (Synthetic Utility) Amine->AmideProduct Facile Acylation

Figure 2: Comparative reactivity under nucleophilic stress. Note the stability of the Lactam vs. the reactivity of the Lactone.

Experimental Protocols

Protocol A: Synthesis of Methyl 5-oxotetrahydrofuran-2-carboxylate

Validates the "Retention of Configuration" via Diazotization.

  • Diazotization: Dissolve L-Glutamic acid (14.7 g, 100 mmol) in water (100 mL).

  • Addition: Cool to 0°C. Add a solution of

    
     (10.35 g, 150 mmol) in water dropwise over 1 hour, maintaining temperature <5°C. Simultaneously add 2M 
    
    
    
    to maintain pH ~2-3.
  • Reaction: Stir overnight at room temperature. The evolution of

    
     gas indicates reaction progress.
    
  • Workup: Evaporate water under reduced pressure (rotary evaporator) to obtain the crude acid as a viscous oil.

  • Esterification: Dissolve crude acid in dry Methanol (100 mL). Add catalytic

    
     (0.5 mL). Reflux for 4 hours.
    
  • Purification: Neutralize with

    
    , concentrate, and extract with Ethyl Acetate. Dry over 
    
    
    
    .[3] Distill under vacuum or purify via silica column (Hexane:EtOAc 1:1).
  • Validation:

    
     NMR should show methoxy singlet (~3.7 ppm) and lack of amide protons.
    
Protocol B: Comparative Hydrolysis Assay

Objective measurement of stability.

  • Preparation: Prepare 10 mM solutions of M5OTF2C and Methyl Pyroglutamate in Phosphate Buffered Saline (PBS) containing 10%

    
     (for NMR lock).
    
  • pH Adjustment: Adjust separate aliquots to pH 7.4 and pH 10.0 using NaOD/DCl.

  • Monitoring: Incubate at 37°C. Acquire

    
     NMR spectra at t=0, 1h, 6h, 24h.
    
  • Analysis: Monitor the shift of the

    
    -proton.
    
    • Lactone: Disappearance of the ring

      
      -proton and appearance of the open-chain 
      
      
      
      -hydroxy signal (shifted upfield).
    • Lactam: Signal should remain constant at pH 7.4 and pH 10 over 24h.

References

  • Austin, A. T., & Howard, J. (1961).[4] The steric course of lactonisation following the deamination of glutamic acid.[4] Journal of the Chemical Society, 3278-3282.[4] Link

  • Imming, P., Klar, B., & Dix, D. (2000).[5] Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331.[5] Link

  • Smith, M. B. (2020).[6] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General reference for Ester vs Amide resonance stability).

  • ChemicalBook. (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic acid Properties and Synthesis. Link

  • TCI Chemicals. Product Specification: (S)-(+)-5-Oxotetrahydrofuran-2-carboxylic Acid.[7] Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Methyl 5-oxotetrahydrofuran-2-carboxylate

Executive Summary & Chemical Profile[1] Methyl 5-oxotetrahydrofuran-2-carboxylate (CAS: 3885-29-8) is a functionalized lactone derivative often used as a chiral building block in the synthesis of complex pharmaceutical i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Methyl 5-oxotetrahydrofuran-2-carboxylate (CAS: 3885-29-8) is a functionalized lactone derivative often used as a chiral building block in the synthesis of complex pharmaceutical intermediates, including glutamate analogs.

Effective disposal requires understanding its chemical behavior: it contains both an ester and a lactone (cyclic ester) moiety. While not classified as a P-listed or U-listed acute toxin by the EPA, its disposal must account for its potential to hydrolyze under basic conditions and its classification as a combustible organic liquid.

Chemical Identity & Safety Data
ParameterSpecification
Chemical Name Methyl 5-oxotetrahydrofuran-2-carboxylate
Synonyms Methyl 5-oxo-2-tetrahydrofurancarboxylate; 5-Oxo-2-tetrahydrofurancarboxylic acid methyl ester
CAS Number 3885-29-8
Molecular Formula C₆H₈O₄
Molecular Weight 144.12 g/mol
Physical State Liquid (Viscous oil) or Low-melting solid (depending on purity/isomer)
Solubility Soluble in polar organic solvents (MeOH, EtOAc); Moderately soluble in water (hydrolyzes)
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
Flash Point Treat as > 93°C (200°F) (Combustible Class IIIB) unless specific CoA states otherwise

Waste Stream Segregation Strategy

The primary error in disposing of lactone derivatives is treating them as "general trash" or "aqueous waste" due to their moderate water solubility. This is chemically unsound.

The Scientific Rationale: Lactones are cyclic esters. In the presence of strong bases (often found in aqueous waste streams pH > 10), the lactone ring undergoes nucleophilic attack, opening the ring to form a hydroxy-acid salt. This reaction is exothermic and alters the physicochemical properties of the waste mixture, potentially destabilizing other sensitive compounds in the drum.

Directive: Segregate this compound into the Non-Halogenated Organic Solvent stream.

Waste Classification Decision Tree

WasteSegregation Start Waste Generation: Methyl 5-oxotetrahydrofuran-2-carboxylate IsPure Is the waste pure chemical or mixed with solvents? Start->IsPure Halogenated Does the mixture contain Halogenated Solvents (DCM, Chloroform)? IsPure->Halogenated Mixed StreamA STREAM A: Non-Halogenated Organic (High BTU Incineration) IsPure->StreamA Pure Aqueous Is it dissolved in water (>50% aqueous)? Halogenated->Aqueous No StreamB STREAM B: Halogenated Organic (Specific Incineration) Halogenated->StreamB Yes Aqueous->StreamA No (Organic Solvent Base) StreamC STREAM C: Aqueous Organic (Requires pH Check) Aqueous->StreamC Yes

Detailed Disposal Protocol

Follow this protocol to ensure compliance with RCRA (Resource Conservation and Recovery Act) guidelines and laboratory best practices.

Phase 1: Preparation & Quenching

Note: Pure Methyl 5-oxotetrahydrofuran-2-carboxylate does not usually require chemical quenching unless it contains unreacted reagents (e.g., thionyl chloride from synthesis).

  • Assess Purity: If the material is a reaction byproduct containing residual oxidizers or strong acids, neutralize these before adding to the solvent waste drum.

  • Container Selection: Use High-Density Polyethylene (HDPE) or amber glass containers. Avoid metal containers if the material is acidified, as free acid impurities can corrode metal over time.

Phase 2: Packaging & Labeling
  • Labeling: Affix a hazardous waste label.

    • Constituents: Write "Non-Halogenated Organic Solvents" and explicitly list "Methyl 5-oxotetrahydrofuran-2-carboxylate (approx X%)".

    • Hazard Checkbox: Check "Irritant" and "Combustible/Flammable" (if mixed with flammable solvents).

  • Cap Security: Ensure the cap is a screw-top with a chemically resistant liner (PTFE or Polyethylene). Do not use Parafilm as a primary seal.

Phase 3: Final Disposal

Transfer the container to your facility's Central Accumulation Area (CAA). The ultimate disposal method by the licensed contractor will be High-Temperature Incineration . This ensures the complete oxidation of the lactone ring and ester backbone into CO₂ and H₂O.

Critical Warning: Do NOT pour this compound down the drain. While it may degrade, it contributes to Chemical Oxygen Demand (COD) and can violate local municipal wastewater discharge permits [1].

Emergency Procedures: Spills & Exposure

In the event of a benchtop spill, immediate containment is necessary to prevent slip hazards and inhalation of vapors.

Spill Response Workflow

SpillResponse Alert 1. Alert Personnel & Evacuate Area PPE 2. Don PPE: Nitrile Gloves, Goggles, Lab Coat Alert->PPE Contain 3. Containment: Use Absorbent Pads or Vermiculite PPE->Contain Clean 4. Cleanup: Sweep into HDPE Bag. Wash surface with soap/water. Contain->Clean Tag 5. Disposal: Tag as Hazardous Waste (Debris) Clean->Tag

First Aid Measures
  • Eye Contact: Rinse immediately with water for 15 minutes.[2] The lactone functionality can cause irritation similar to weak acids.

  • Skin Contact: Wash thoroughly with soap and water.[2] Remove contaminated clothing to prevent prolonged contact, which may lead to dermatitis.

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 of the Code of Federal Regulations (CFR). Available at: [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 558879, Methyl 5-oxotetrahydrofuran-2-carboxylate. Retrieved from: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-oxotetrahydrofuran-2-carboxylate
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Reactant of Route 2
Methyl 5-oxotetrahydrofuran-2-carboxylate
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